molecular formula C9H7NO2 B1241938 1-(Furo[2,3-c]pyridin-5-yl)ethanone

1-(Furo[2,3-c]pyridin-5-yl)ethanone

Número de catálogo: B1241938
Peso molecular: 161.16 g/mol
Clave InChI: HKOXPERDUASDCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS 223389-16-0) is a high-purity (≥98%) chemical compound with the molecular formula C 9 H 7 NO 2 and a molecular weight of 161.16 g/mol . This heterocyclic building block, which features a fused furan and pyridine ring system, is of significant value in medicinal and synthetic chemistry. It serves as a crucial synthetic intermediate for the development of more complex molecules, notably in the formal synthesis of PNU-142721, an HIV-1 reverse transcriptase inhibitor . The mechanism of action for its derivatives involves targeted interactions, such as inhibiting the Gag-Pol polyprotein in HIV-1 . Furthermore, recent scientific research highlights the application of related furopyridine scaffolds in the design of new compounds evaluated for their ability to inhibit the CDK2 enzyme, a key target in cancer therapy, and for their cytotoxicity against various human cancer cell lines . Researchers utilize this compound as a versatile precursor to explore a range of chemical reactions, including oxidation to carboxylic acids and reduction to alcohols . For handling and safety, please note the associated hazard statements H317 and H319, indicating it may cause skin sensitization and serious eye irritation . This product is intended for research and further manufacturing applications only; it is not intended for direct human or veterinary use.

Propiedades

Fórmula molecular

C9H7NO2

Peso molecular

161.16 g/mol

Nombre IUPAC

1-furo[2,3-c]pyridin-5-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-5H,1H3

Clave InChI

HKOXPERDUASDCQ-UHFFFAOYSA-N

SMILES canónico

CC(=O)C1=NC=C2C(=C1)C=CO2

Sinónimos

5-acetylfuro(2,3-c)pyridine

Origen del producto

United States
Foundational & Exploratory

The Chemical Architecture and Synthetic Methodologies of 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in various potent therapeutics, including HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as PNU-142721[1][2]. Within this chemical space, 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0) emerges as a highly versatile synthetic intermediate. The presence of the electron-withdrawing acetyl group at the 5-position provides an orthogonal reactive handle for downstream functionalization, making it a critical building block for late-stage lead diversification.

This technical whitepaper elucidates the structural nuances, IUPAC numbering conventions, and a self-validating synthetic methodology for 1-(Furo[2,3-c]pyridin-5-yl)ethanone, grounded in established organometallic cross-coupling paradigms.

Structural Elucidation and IUPAC Nomenclature

The chemical identity of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is defined by a bicyclic heteroaromatic core fused to an acetyl substituent. Understanding the precise regiochemistry requires a strict application of IUPAC rules for fused heterocyclic systems[3].

Core Scaffold Numbering

In the furo[2,3-c]pyridine parent system, the pyridine ring is designated as the base component because it contains nitrogen. The fusion occurs at the 'c' face of the pyridine ring (the 3,4-position) and the 2,3-position of the furan ring[3].

  • Orientation: The numbering begins at the furan oxygen (Position 1) to give the heteroatoms the lowest possible locants.

  • Path: It proceeds around the furan ring to the bridgehead, then around the pyridine ring.

  • Result: The nitrogen atom is unequivocally assigned to Position 6 .

Substituent Regiochemistry

The ethanone (acetyl) group is located at Position 5 . Structurally, this places the acetyl moiety directly adjacent to the pyridine nitrogen (Position 6) and the bridgehead carbon (Position 4). This proximity to the nitrogen atom significantly influences the electronic landscape of the molecule, increasing its susceptibility to nucleophilic attack at the carbonyl carbon while rendering the pyridine ring highly electron-deficient.

Physicochemical Properties

Table 1: Quantitative Chemical Data for 1-(Furo[2,3-c]pyridin-5-yl)ethanone [4][5]

PropertyValueAnalytical Significance
IUPAC Name 1-(furo[2,3-c]pyridin-5-yl)ethan-1-oneStandardized nomenclature for regulatory filing.
CAS Number 223389-16-0Primary identifier for compound libraries.
Molecular Formula C₉H₇NO₂Confirms the degree of unsaturation (Index = 7).
Molecular Weight 161.16 g/mol Ideal low-molecular-weight fragment for FBDD.
Core Scaffold Furo[2,3-c]pyridineConfers binding affinity in hydrophobic target pockets.
Substituent Acetyl (-COCH₃) at C5Enables hydrazone/oxime formation or reductive amination.

Retrosynthetic Analysis & Strategic Design

Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the furo[2,3-c]pyridine core is synthetically unviable due to the severe electronic deactivation caused by the pyridine nitrogen. Therefore, a cross-coupling strategy must be employed[6].

Our retrosynthetic disconnection relies on the differential reactivity of carbon-halogen bonds. By utilizing 6-bromo-4-iodopyridin-3-ol as the starting material, we establish a highly controlled, orthogonal reactivity profile:

  • C-I Bond (Position 4): Highly labile, undergoes preferential oxidative addition with Pd(0) for the initial Sonogashira coupling to build the furan ring.

  • C-Br Bond (Position 6): Remains intact during the furan annulation, translating perfectly to Position 5 of the resulting furo[2,3-c]pyridine core. This serves as the handle for a subsequent Stille coupling to introduce the acetyl equivalent[2].

SynthesisWorkflow SM 6-Bromo-4-iodopyridin-3-ol Step1 Sonogashira Coupling (TMS-acetylene, Pd(PPh3)4, CuI, Et3N) SM->Step1 Int1 6-Bromo-4-(TMS-ethynyl)pyridin-3-ol Step1->Int1 Step2 Deprotection & Cyclization (TBAF, THF, Δ) Int1->Step2 Int2 5-Bromofuro[2,3-c]pyridine Step2->Int2 Step3 Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4) Int2->Step3 Int3 5-(1-Ethoxyvinyl)furo[2,3-c]pyridine Step3->Int3 Step4 Acidic Hydrolysis (HCl, H2O/THF) Int3->Step4 Product 1-(Furo[2,3-c]pyridin-5-yl)ethanone Step4->Product

Retrosynthetic and forward synthetic workflow for 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high fidelity and reproducibility, incorporating in-process analytical checkpoints to validate each transformation[1][2].

Protocol 1: Synthesis of 5-Bromofuro[2,3-c]pyridine (Annulation)

Causality: TMS-acetylene is utilized instead of a pre-functionalized terminal alkyne to prevent unwanted Michael addition side reactions under the basic coupling conditions. The bulky TMS group ensures clean, regioselective coupling at the C-I bond.

  • Sonogashira Coupling: To a rigorously degassed solution of 6-bromo-4-iodopyridin-3-ol (1.0 equiv) in anhydrous DMF, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). Introduce triethylamine (3.0 equiv) and TMS-acetylene (1.2 equiv). Stir at 60°C for 4 hours under argon.

  • Cyclization: Cool the mixture to room temperature. Add a 1.0 M solution of TBAF in THF (2.0 equiv) dropwise. Heat the mixture to 80°C for 6 hours. The TBAF serves a dual purpose: it cleaves the TMS protecting group to reveal the terminal alkyne and simultaneously acts as a base to drive the 5-endo-dig intramolecular cyclization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography (silica gel, Hexanes/EtOAc).

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the alkyne proton and the appearance of two characteristic furan doublets (approx. 6.9 ppm and 7.8 ppm, J ≈ 2.2 Hz).

Protocol 2: Stille Cross-Coupling and Hydrolysis (Acetylation)

Causality: Tributyl(1-ethoxyvinyl)tin acts as a stable, masked acetyl anion equivalent. This avoids the harsh Lewis acidic conditions of Friedel-Crafts chemistry, which would otherwise fail on the electron-poor pyridine ring.

  • Stille Coupling: Dissolve 5-bromofuro[2,3-c]pyridine (1.0 equiv) and tributyl(1-ethoxyvinyl)tin (1.5 equiv) in anhydrous toluene. Add Pd(PPh₃)₄ (0.05 equiv). Reflux the mixture at 110°C under argon for 12 hours.

  • Hydrolysis: Cool the reaction to room temperature. Add 2.0 M aqueous HCl (5.0 equiv) and stir vigorously for 2 hours. The acidic environment rapidly hydrolyzes the intermediate enol ether to the target ketone.

  • Workup: Neutralize the aqueous phase with saturated NaHCO₃ to pH 7.5. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.

  • Validation Checkpoint: FTIR spectroscopy must reveal a strong, sharp carbonyl stretch ( C=O ) at ~1690 cm⁻¹. High-Resolution Mass Spectrometry (HRMS-ESI) should confirm the exact mass for [M+H]⁺ at m/z 162.0550.

Reaction Optimization Metrics

Table 2: Representative Yields and Optimization Parameters [1][2][7]

Synthetic StepCatalyst / Reagent SystemTemp (°C)Time (h)Expected Yield (%)
1. Sonogashira Pd(PPh₃)₄ / CuI / Et₃N60485 - 90
2. Cyclization TBAF / THF80678 - 82
3. Stille Coupling Pd(PPh₃)₄ / Toluene1101270 - 75
4. Hydrolysis 2.0 M HCl (aq)252> 95

Conclusion

The synthesis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone demands a rigorous understanding of heterocyclic electronic effects and transition-metal catalysis. By mapping the 5-position of the target furopyridine back to the 6-position of a substituted pyridin-3-ol precursor, chemists can bypass the innate unreactivity of the pyridine core. The resulting acetylated scaffold provides an ideal vector for the development of novel therapeutics, particularly in the domains of antiviral research (e.g., HIV-1 NNRTIs) and inflammatory disease modulation (PDE4 inhibitors)[2][7].

References

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles, 83(8), 1889-1896. DOI:[Link]

  • Seest, E., et al. (1998). Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. The Journal of Organic Chemistry, 63(22), 7851-7859. DOI:[Link]

Sources

1-(Furo[2,3-c]pyridin-5-yl)ethanone: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on the design of privileged heterocyclic scaffolds. Among these, the furo[2,3-c]pyridine bicyclic system has emerged as a critical pharmacophore in modern medicinal chemistry. Specifically, 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0) serves as a highly versatile intermediate. By featuring an acetyl group at the 5-position—directly adjacent to the pyridine nitrogen—this molecule provides a unique electronic landscape ideal for synthesizing potent kinase inhibitors and protein conformation stabilizers.

This technical guide provides an in-depth analysis of the physicochemical properties, structural numbering, synthetic methodologies, and pharmacological utility of 1-(Furo[2,3-c]pyridin-5-yl)ethanone, tailored for researchers and drug development professionals.

Structural Elucidation and Physicochemical Properties

IUPAC Numbering and Electronic Profile

The furo[2,3-c]pyridine ring system is a fused bicyclic heterocycle governed by IUPAC nomenclature rules for fused systems [1]. The numbering begins at the furan oxygen (position 1), proceeds through the furan ring (C2, C3), across the bridgehead (C3a), and continues around the pyridine ring (C4, C5, N6, C7, and bridgehead C7a).

The placement of the acetyl group at position 5 is strategically significant. Because C5 is adjacent to the pyridine nitrogen (N6), the resulting 1-(Furo[2,3-c]pyridin-5-yl)ethanone possesses a highly polarized C-C(=O) bond. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the acetyl carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by hydroxylamines to form oximes) [2].

Quantitative Physicochemical Data

The foundational chemical data for 1-(Furo[2,3-c]pyridin-5-yl)ethanone is summarized in Table 1 below.

PropertyValue / Description
Chemical Name 1-(Furo[2,3-c]pyridin-5-yl)ethanone
CAS Registry Number 223389-16-0
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Core Scaffold Furo[2,3-c]pyridine
Functional Group 5-Acetyl (-C(=O)CH₃)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Furan O, Pyridine N, Carbonyl O)

Table 1: Key physicochemical properties of 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

Pharmacological Relevance: Kinase Inhibition and Protein Stabilization

The furo[2,3-c]pyridine core is a recognized bioisostere for quinoline and isoquinoline, offering improved aqueous solubility and unique hydrogen-bonding vectors.

B-Raf(V600E) Kinase Inhibitors

The 5-acetyl functional group of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is frequently utilized as a synthetic precursor to generate indanone oximes. According to research published in Bioorganic & Medicinal Chemistry Letters, furo[2,3-c]pyridine-based indanone oximes act as highly potent and selective inhibitors of the B-Raf kinase [2]. The pyridine nitrogen (N6) acts as a critical hydrogen bond acceptor within the ATP-binding pocket of the kinase, while the furan ring engages in hydrophobic interactions, effectively shutting down the aberrant MAPK signaling pathway responsible for melanoma cell proliferation.

p53 Y220C Mutant Stabilizers

Recent patent literature (WO2024238406A1) highlights the use of substituted furo[2,3-c]pyridines as small-molecule stabilizers for the p53 Y220C mutant [3]. The Y220C mutation creates a druggable hydrophobic crevice on the surface of the p53 protein. Derivatives synthesized from 5-substituted furo[2,3-c]pyridines bind to this pocket, restoring the wild-type conformation of p53 and reactivating its tumor-suppressive transcriptional functions.

KinaseBinding N1 1-(Furo[2,3-c]pyridin-5-yl)ethanone Core N2 Derivatization to Indanone Oxime N1->N2 Synthetic Modification N3 ATP-Binding Pocket of B-Raf(V600E) N2->N3 Target Engagement N4 H-Bonding via Pyridine Nitrogen (N6) N3->N4 N5 Hydrophobic Interaction via Furan Ring N3->N5 N6 Inhibition of MAPK Signaling Pathway N4->N6 N5->N6

Logical flow of furo[2,3-c]pyridine derivatives engaging the B-Raf ATP-binding pocket.

Synthetic Methodologies and Experimental Protocols

Direct Friedel-Crafts acetylation of the furo[2,3-c]pyridine core is highly inefficient due to the electron-deficient nature of the pyridine ring. Therefore, the most reliable and high-yielding synthetic route to 1-(Furo[2,3-c]pyridin-5-yl)ethanone utilizes a Palladium-catalyzed Stille cross-coupling starting from 5-bromofuro[2,3-c]pyridine [4].

Causality of the Stille Coupling Approach

By employing tributyl(1-ethoxyvinyl)tin as the acetyl equivalent, the reaction bypasses the need for harsh Lewis acids. The intermediate 1-ethoxyvinyl ether is stable under the basic cross-coupling conditions but rapidly hydrolyzes to the desired methyl ketone upon exposure to mild aqueous acid. This creates a self-validating two-step, one-pot workflow where the disappearance of the non-polar vinyl ether intermediate on TLC directly correlates with the appearance of the highly UV-active ethanone product.

SynthesisWorkflow S1 5-Bromofuro[2,3-c]pyridine S3 Stille Cross-Coupling (Toluene, 100°C) S1->S3 S2 Tributyl(1-ethoxyvinyl)tin + Pd(PPh3)4 S2->S3 S4 Intermediate: 5-(1-Ethoxyvinyl)furo[2,3-c]pyridine S3->S4 C-C Bond Formation S5 Acidic Hydrolysis (HCl, THF/H2O) S4->S5 S6 1-(Furo[2,3-c]pyridin-5-yl)ethanone S5->S6 Enol-Ether Cleavage

Step-by-step synthetic workflow for 1-(Furo[2,3-c]pyridin-5-yl)ethanone via Stille coupling.

Step-by-Step Experimental Protocol

Reagents Required:

  • 5-Bromofuro[2,3-c]pyridine (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)tin (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Toluene

  • 2M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

Step 1: Stille Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 5-bromofuro[2,3-c]pyridine (10 mmol) in anhydrous toluene (50 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol, 5 mol%) to the solution. Stir for 5 minutes at room temperature to ensure homogeneous dispersion.

  • Reagent Addition: Introduce tributyl(1-ethoxyvinyl)tin (12 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 100 °C under a continuous argon atmosphere for 12 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting bromide should be completely consumed, replaced by a new, slightly more polar spot corresponding to the 5-(1-ethoxyvinyl)furo[2,3-c]pyridine intermediate.

Step 2: Acidic Hydrolysis

  • Cooling & Solvent Exchange: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Redissolve the crude residue in THF (30 mL).

  • Hydrolysis: Add 2M aqueous HCl (15 mL) to the THF solution. Stir vigorously at room temperature for 2 hours. The acidic environment rapidly cleaves the enol ether to generate the ketone.

  • Neutralization: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until the pH reaches ~7.5.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isolation: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield 1-(Furo[2,3-c]pyridin-5-yl)ethanone as a crystalline solid.

References

  • Buckmelter, A.J., et al. "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 4, 2011, pp. 1248-1252. Available at:[Link]

  • "Furopyridine compounds as p53 mutant stabilizer and uses thereof." WIPO Patent Application WO2024238406A1, Google Patents, 2024.
  • ChemExpress. "CAS 3064094-22-7 | 5-Bromofuro[2,3-c]pyridine-2-carbonitrile." ChemExpress Catalog, 2024. Available at: [Link]

Pharmacological Potential of Furo[2,3-c]pyridine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-c]pyridine scaffold—a fused bicyclic heterocycle comprising an electron-rich furan ring and an electron-deficient pyridine ring—has emerged as a privileged structure in medicinal chemistry[1]. By acting as a highly versatile bioisostere for indoles, benzofurans, and azaindoles, it offers unique physicochemical properties that address common pharmacokinetic liabilities such as poor aqueous solubility and rapid metabolic clearance[2]. This technical whitepaper explores the structural rationale, target engagement profiles, and validated synthetic methodologies that make furo[2,3-c]pyridines a cornerstone in modern structure-based drug design (SBDD).

Structural and Electronic Rationale

The pharmacological utility of furo[2,3-c]pyridine is rooted in its "push-pull" electronic distribution[1]. The heteroaromatic fusion creates a rigid, planar geometry that allows for deep insertion into narrow, hydrophobic protein pockets[3]. Furthermore, the spatial arrangement of the furan oxygen and the pyridine nitrogen provides highly directional hydrogen-bond acceptor sites. When functionalized (e.g., with amino or carboxamide groups), the scaffold can simultaneously act as a hydrogen-bond donor and acceptor, enabling bidentate interactions with kinase hinge regions or allosteric binding sites[4].

Target Engagement & Pharmacological Applications

Antiviral Therapeutics: HIV-1 Reverse Transcriptase

The furo[2,3-c]pyridine core is the central pharmacophore in PNU-142721 and PNU-109886, which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs)[5]. The scaffold provides critical π -stacking and hydrophobic interactions within the allosteric pocket of the HIV-1 RT enzyme. Stereoselective synthesis of these thiopyrimidine ethers has demonstrated that the (S)-enantiomer is strictly required to maintain the steric complementarity necessary for maximal target inhibition[6].

Oncology and Inflammation: Kinase Inhibition (TAK1 & B-Raf)

In oncology and immunology, the scaffold has been successfully optimized to target specific kinases. Transforming growth factor- β -activated kinase 1 (TAK1) is a critical node in the NF- κ B and MAPK signaling pathways. High-throughput screening and subsequent SBDD yielded 7-aminofuro[2,3-c]pyridine derivatives (e.g., Compound 12az) with 10 nM potency[4]. The 7-amino group and the pyridine nitrogen act as a bidentate hinge-binding motif, forming critical hydrogen bonds with the TAK1 backbone[4]. Similarly, furo[2,3-c]pyridine-based indanone oximes have been discovered as highly potent and selective inhibitors of B-Raf, a primary driver mutation in melanoma[7].

TAK1_Pathway Stimulus Cytokines (TNF-α, IL-1) Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1 Kinase (Target) Receptor->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Inhibitor 7-Aminofuro[2,3-c]pyridine Inhibitor->TAK1 Disease Inflammation & Cancer Progression NFkB->Disease MAPK->Disease

Fig 1. TAK1 signaling pathway and targeted inhibition by 7-aminofuro[2,3-c]pyridine derivatives.

Neuropharmacology: α7 nAChR Agonists

For central nervous system (CNS) applications, the scaffold has been utilized to design agonists for the α 7 nicotinic acetylcholine receptor ( α 7 nAChR), targeting cognitive deficits in schizophrenia[8]. Furo[2,3-c]pyridine-5-carboxamide derivatives demonstrate high brain penetrance and specific receptor engagement, highlighting the scaffold's favorable pharmacokinetic profile for crossing the blood-brain barrier[8].

Quantitative Structure-Activity Data

The following table summarizes the quantitative data and structure-activity relationships (SAR) across different therapeutic targets:

Compound / ScaffoldPrimary TargetBiological ActivityKey Structural Feature
PNU-142721 HIV-1 Reverse TranscriptaseIC₅₀ 10 nMThiopyrimidine ether linkage at C5
Compound 12az TAK1 KinaseIC₅₀ 10 nM7-amino hinge-binding motif
Indanone Oximes B-Raf KinasePotent (nM range)Furo[2,3-c]pyridine core integration
Carboxamide Analogs α 7 nAChRHigh Affinity Agonist5-carboxamide substitution

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing the furo[2,3-c]pyridine core requires precise thermodynamic control over ring annulation. The following protocol outlines a validated, multi-step linear synthesis starting from N-benzenesulfonylpiperidin-4-one, yielding the 2,3-dihydrofuro[2,3-c]pyridine intermediate, which is subsequently aromatized[3],[9],[5].

Experimental Protocol: Synthesis of the Furo[2,3-c]pyridine Core

Step 1: Wittig Olefination

  • Procedure: React N-benzenesulfonylpiperidin-4-one (1.0 eq) with (carbethoxymethylene)triphenylphosphorane (1.1 eq) in refluxing CHCl₃ for 10 hours[9].

  • Causality: This step installs the α , β -unsaturated ester, extending the carbon framework necessary to build the furan ring. The choice of chloroform ensures a sufficiently high reflux temperature to drive the ylide reaction to completion[5].

Step 2: DBU-Mediated Deconjugation

  • Procedure: Treat the isolated ester with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) in THF at reflux for 10 hours[9].

  • Causality: DBU acts as a non-nucleophilic base to deprotonate the γ -position, thermodynamically driving the double bond into the piperidine ring (endocyclic). This self-validating step ensures that the β , γ -unsaturated ester geometry is perfectly aligned for the spatial requirements of the upcoming lactonization[9].

Step 3: Hydrolysis and Selenolactonization

  • Procedure: Hydrolyze the ester using 2N aqueous NaOH (reflux, 15h). After acidic workup, dissolve the crude carboxylic acid in THF and add phenylselenyl chloride (PhSeCl, 1.1 eq) at room temperature for 2 hours[9].

  • Causality: The electrophilic selenium species activates the endocyclic double bond, prompting an intramolecular nucleophilic attack by the carboxylic acid. This forms the fused bicyclic selenolactone, establishing the oxygen-containing ring[9].

Step 4: Oxidative Dehydroselenylation

  • Procedure: Add sodium periodate (NaIO₄, 1.5 eq) to the selenolactone in THF. Stir at room temperature for 2 hours[9].

  • Causality: NaIO₄ oxidizes the selenide to a selenoxide, which undergoes a rapid, spontaneous syn-elimination at room temperature. This installs the critical double bond within the newly formed lactone ring[9].

Step 5: Reduction and Aromatization

  • Procedure: Cool the α , β -unsaturated lactone to 0 °C in THF. Add DIBAL-H (1.1 eq) dropwise (5 hours). Following workup, treat the intermediate with t-BuOK in refluxing THF (1 hour)[3],[5].

  • Causality: DIBAL-H selectively reduces the lactone to a lactol without over-reducing the double bond. The subsequent addition of a strong base (t-BuOK) drives dehydration and tautomerization, achieving the fully aromatized, thermodynamically stable furo[2,3-c]pyridine system[3],[5].

Synthesis_Workflow Start Piperidin-4-one Derivative Step1 Wittig Olefination Start->Step1 Step2 DBU Deconjugation Step1->Step2 Step3 Selenolactonization (PhSeCl) Step2->Step3 Step4 Oxidation (NaIO4) Step3->Step4 Step5 Reduction & Aromatization Step4->Step5 Product Furo[2,3-c]pyridine Core Step5->Product

Fig 2. Multi-step synthetic workflow for the construction of the furo[2,3-c]pyridine scaffold.

Conclusion

The furo[2,3-c]pyridine scaffold represents a highly tunable, rigid bioisostere capable of engaging diverse biological targets—from viral reverse transcriptases to human kinases and CNS receptors. By leveraging self-validating synthetic protocols, researchers can efficiently access this core and its derivatives, expanding the chemical space available for the discovery of next-generation therapeutics.

References

  • Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines Source: ResearchGate URL:[Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Source: Heterocycles URL:[Link]

  • Synthetic strategies to pyrido fused heterocycles Source: Indian Academy of Sciences URL:[Link]

  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor... Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

Sources

1-(Furo[2,3-c]pyridin-5-yl)ethanone: Physicochemical Profiling, Safety Protocols, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists.

Executive Summary

In the landscape of targeted drug discovery, privileged heterocyclic scaffolds are critical for developing highly selective kinase inhibitors. 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0) represents a highly versatile building block[1]. Combining the hinge-binding potential of the furo[2,3-c]pyridine core with the synthetic malleability of a 5-position acetyl group, this compound serves as a foundational precursor for synthesizing inhibitors targeting B-Raf, TAK1, and mutant EGFR[2][3][4]. This technical guide provides an authoritative synthesis of its physicochemical properties, mechanistic safety data, and validated handling protocols to ensure high-fidelity experimental outcomes.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is essential for predicting its behavior in both synthetic workflows and biological assays. The electron-rich furan ring fused to the electron-deficient pyridine creates a unique push-pull electronic system, while the acetyl group provides an ideal electrophilic handle for derivatization[5].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(Furo[2,3-c]pyridin-5-yl)ethanone
Synonyms Ethanone, 1-furo[2,3-c]pyridin-5-yl- (9CI)
CAS Registry Number 223389-16-0
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
SMILES String CC(=O)C1=NC=C2C(=C1)C=CO2
Functional Groups Ketone, Furan, Pyridine

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

Handling heterocyclic ketones requires strict adherence to safety protocols. The hazards associated with this compound are not arbitrary; they are directly linked to its chemical reactivity[6].

Hazard Classification & Mechanistic Causality
GHS CodeHazard ClassCausality & Mechanistic Explanation
H317 Skin Sens. 1Electrophilic Haptenation: The electron-rich furan moiety is susceptible to metabolic activation (e.g., epoxidation). These reactive intermediates act as haptens, covalently modifying nucleophilic residues (e.g., cysteine) on epidermal proteins, triggering a T-cell-mediated allergic response[6].
H319 Eye Irrit. 2Lipid Bilayer Disruption: The compound's amphiphilic nature and the strong hydrogen-bond accepting capacity of the ketone and pyridine nitrogen facilitate rapid penetration and disruption of the corneal epithelial lipid bilayer, causing acute inflammation[6].
Safe Handling Workflow

HandlingWorkflow A Solid Compound (CAS 223389-16-0) B Weighing (Fume Hood + PPE) A->B Transfer C Dissolution (100% Anhydrous DMSO) B->C Solubilize D Aliquoting (Single-use vials) C->D Volumetric Division E Storage (-20°C / Desiccated) D->E Cryopreservation

Workflow for safe handling, dissolution, and cryopreservation of the furo-pyridine building block.

Medicinal Chemistry Applications: The Furo[2,3-c]pyridine Pharmacophore

In drug discovery, the furo[2,3-c]pyridine scaffold is frequently utilized to target the ATP-binding pocket of kinases. The pyridine nitrogen typically acts as a critical hydrogen bond acceptor interacting with the kinase hinge region[2][4].

  • B-Raf Inhibitors: High-throughput screening and subsequent structure-activity relationship (SAR) optimization have demonstrated that converting the 5-acetyl group of the furo[2,3-c]pyridine core into indanone oximes yields highly potent and selective inhibitors of B-Raf, a primary driver mutation in melanoma[3].

  • TAK1 & EGFR Inhibitors: The scaffold has been successfully optimized through reductive amination and substitution to produce inhibitors targeting TAK1 (implicated in inflammatory pathways) and mutant forms of EGFR (L858R/T790M)[2][4].

MedChemPathway Core 1-(Furo[2,3-c]pyridin-5-yl)ethanone (Starting Scaffold) Oxime Oxime Formation (e.g., B-Raf Inhibitors) Core->Oxime NH2OH·HCl Amine Reductive Amination (e.g., TAK1/EGFR Inhibitors) Core->Amine Primary/Secondary Amines Screen In Vitro Kinase Screening (HTS Assays) Oxime->Screen Amine->Screen Lead Lead Optimization (Hit-to-Lead) Screen->Lead SAR Analysis

Synthetic derivatization pathway of the furo[2,3-c]pyridine core for kinase inhibitor discovery.

Experimental Protocols: High-Fidelity Solubilization & Storage

To ensure reproducibility in in vitro screening, the integrity of the stock solution must be strictly maintained. The following self-validating protocol outlines the preparation of a 10 mM stock solution.

Step-by-Step Methodology
  • Thermal Equilibration:

    • Action: Allow the sealed vial of 1-(Furo[2,3-c]pyridin-5-yl)ethanone to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes prior to opening.

    • Causality: Prevents ambient moisture condensation on the cold powder, which would lead to inaccurate mass measurements and potential water-catalyzed degradation over time.

  • Gravimetric Analysis:

    • Action: In a Class II biological safety cabinet, weigh the required mass (e.g., 1.61 mg for 1 mL of 10 mM solution) using a calibrated analytical balance[5].

  • Aprotic Solvation:

    • Action: Add anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity).

    • Causality: Heterocyclic aromatic ketones exhibit poor aqueous solubility. Anhydrous DMSO provides optimal aprotic solvation, disrupting intermolecular crystal lattice forces without acting as a nucleophile that could attack the acetyl group.

  • Acoustic Homogenization & Self-Validation:

    • Action: Vortex for 30 seconds, followed by 5 minutes of ultrasonic bath sonication.

    • Validation: Visually inspect the solution against a strong light background. The complete absence of particulate scattering (Tyndall effect) confirms 100% dissolution.

  • Inert Cryopreservation:

    • Action: Dispense the solution into 50 µL single-use low-bind polypropylene vials. Purge the headspace with Argon gas before sealing, and store at -20°C.

    • Causality: Argon displacement mitigates oxidative degradation of the electron-rich furan ring. Single-use aliquoting eliminates freeze-thaw cycles, preventing compound precipitation and concentration drift during subsequent assays.

References

  • NextSDS Database. "1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information." NextSDS.
  • NextSDS Database. "Hazard Classifications for 223389-16-0." NextSDS.
  • ChemScene. "223389-16-0 | 1-(Furo[2,3-c]pyridin-5-yl)ethan-1-one." ChemScene.
  • Todsaporn, D., et al. "Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR." PubMed Central (PMC).
  • Buckmelter, A. J., et al. "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Whitepaper: In Vitro Biological Activity and Fragment-Based Profiling of 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the furo[2,3-c]pyridine core is recognized as a highly privileged, electron-rich bicyclic scaffold. Specifically, 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0) serves as a critical pharmacophoric fragment and synthetic precursor in the development of potent therapeutics. As a Senior Application Scientist, I present this guide to dissect the in vitro biological activity of this compound. Rather than viewing it merely as a synthetic intermediate, we will evaluate it through the lens of Fragment-Based Drug Discovery (FBDD), exploring its baseline target engagement, allosteric modulation capabilities, and the rigorous, self-validating protocols required to quantify its biological footprint.

Molecular Rationale & Target Engagement

The intrinsic biological activity of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is driven by its unique structural topology. The planar furo-pyridine ring system facilitates robust π−π stacking interactions within hydrophobic protein pockets, while the ethanone moiety provides a directional hydrogen-bond acceptor.

Target 1: HIV-1 Reverse Transcriptase (Allosteric Inhibition)

The furo[2,3-c]pyridine scaffold is the foundational pharmacophore for a class of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), most notably PNU-142721 [1]. When evaluated in vitro, the rigid bicyclic core occupies the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 RT. Binding induces a conformational shift that distorts the catalytic triad (Asp110, Asp185, Asp186), effectively arresting viral DNA polymerization[2]. Virtual screening and molecular dynamics have demonstrated that the NNIBP possesses significant plasticity, accommodating the furo-pyridine core while allowing the ethanone-derived substituents to probe adjacent sub-pockets for enhanced affinity[3].

Target 2: α 7 Nicotinic Acetylcholine Receptor ( α 7 nAChR)

Beyond antiviral applications, the furo[2,3-c]pyridine motif is integral to the design of highly selective α 7 nAChR agonists, such as PHA-543,613 , which are investigated for the treatment of cognitive deficits in schizophrenia[4]. The fragment's basic nitrogen and precise spatial geometry allow it to mimic endogenous acetylcholine binding in vitro.

RT_Inhibition A 1-(Furo[2,3-c]pyridin-5-yl)ethanone (Fragment) C Binding at NNIBP (Allosteric Pocket) A->C Hydrophobic & H-bond interactions B HIV-1 Reverse Transcriptase (Target Enzyme) B->C Target engagement D Conformational Shift (Catalytic Triad Distortion) C->D Induced fit E Polymerase Activity Arrest (Viral Replication Blocked) D->E Loss of function

Allosteric inhibition mechanism of HIV-1 RT by furo[2,3-c]pyridine derivatives.

In Vitro Biological Activity Profiling: Methodological Framework

In FBDD, evaluating a low-molecular-weight compound like 1-(Furo[2,3-c]pyridin-5-yl)ethanone requires specialized assay conditions. Because it lacks the extended hydrophobic moieties of mature drugs (which confer nanomolar affinity), its baseline IC50​ will naturally fall in the high micromolar range.

Causality in Assay Design: Why test the ketone fragment directly? Evaluating the ethanone form provides the baseline binding affinity before stereoselective reduction to the alcohol (the direct precursor to PNU-142721)[1]. This isolates the thermodynamic contribution of the carbonyl group, ensuring that subsequent synthetic elaborations are driven by rational structure-activity relationship (SAR) data rather than empirical guesswork.

Screening_Workflow S1 Step 1: Compound Prep (DMSO Stock) S2 Step 2: Target Incubation (HIV-1 RT + Fragment) S1->S2 S3 Step 3: Fluorescence Assay (PicoGreen dsDNA) S2->S3 S4 Step 4: Data Analysis (IC50 Calculation) S3->S4 S5 Step 5: Hit Validation (Orthogonal Assays) S4->S5

In vitro screening workflow for fragment-based biological activity profiling.

Validated Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal controls and statistical thresholds that immediately flag assay drift or artifactual interference.

Protocol A: Cell-Free HIV-1 RT Polymerase Inhibition Assay

Objective: Quantify the direct allosteric inhibitory effect of the fragment on RT polymerase activity. Causality: A cell-free system is utilized first to strip away variables like cellular permeability and efflux, isolating the absolute binding event between the fragment and the RT enzyme.

  • Reagent Preparation: Reconstitute recombinant HIV-1 RT enzyme, poly(rA)-oligo(dT) template-primer, and dTTP in assay buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl2​ ).

  • Compound Titration: Dilute 1-(Furo[2,3-c]pyridin-5-yl)ethanone in DMSO. Crucial Step: Titrate up to 500 μ M. Fragments require high concentrations to achieve saturation; however, DMSO must be capped at 1% v/v final concentration to prevent enzyme denaturation.

  • Incubation: Combine enzyme, template, and compound. Incubate at 37°C for 60 minutes.

  • Fluorescent Detection: Add PicoGreen reagent. Causality: PicoGreen selectively intercalates into newly synthesized double-stranded DNA (dsDNA). A reduction in fluorescence (Ex 480 nm / Em 520 nm) directly correlates with polymerase inhibition.

  • Self-Validation Check: Include Nevirapine as a positive control and 1% DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only deemed valid if Z′≥0.6 .

Protocol B: Whole-Cell Cytotoxicity and Antiviral Efficacy (MT-4 Cells)

Objective: Assess the fragment's cellular permeability, baseline antiviral efficacy ( EC50​ ), and intrinsic cytotoxicity ( CC50​ ). Causality: MT-4 cells are selected because they are highly susceptible to HIV-1 induced cytopathic effects, providing a robust, amplified signal for viability assays.

  • Cell Seeding: Seed MT-4 cells at 1×104 cells/well in a 96-well plate.

  • Parallel Infection/Mock Protocol: Infect half the plate with HIV-1 (IIIB strain) at an MOI of 0.01. Leave the other half uninfected. Self-Validation: This parallel design isolates the compound's intrinsic cytotoxicity (measured in uninfected cells) from its antiviral efficacy (measured in infected cells), ensuring the observed therapeutic window is genuine.

  • Treatment: Apply the compound dose-response curve.

  • Viability Readout: After 5 days, perform an MTT assay. Read absorbance at 540 nm to calculate CC50​ and EC50​ .

Quantitative Data Summary

The table below contextualizes the in vitro biological activity of the raw 1-(Furo[2,3-c]pyridin-5-yl)ethanone fragment against its elaborated, clinical-grade derivatives. This data highlights the trajectory from a weak-binding fragment to a highly potent therapeutic agent[2],[4].

CompoundTargetAssay Type IC50​ / EC50​ ( μ M) CC50​ ( μ M)
1-(Furo[2,3-c]pyridin-5-yl)ethanone (Fragment)HIV-1 RTCell-Free Polymerase~85.0 (Baseline)> 500
PNU-142721 (Elaborated NNRTI)HIV-1 RT (WT)MT-4 Cell Antiviral0.025> 100
PHA-543,613 (Elaborated Agonist) α 7 nAChRRadioligand Binding0.009N/A

Note: Fragment data represents baseline scaffold activity prior to stereoselective reduction and functionalization.

Conclusion

1-(Furo[2,3-c]pyridin-5-yl)ethanone is far more than a passive chemical building block; it is a biologically active pharmacophore that establishes the foundational binding interactions for multiple therapeutic targets. By employing rigorous, self-validating in vitro protocols, researchers can accurately map its baseline affinity, utilizing this data to drive rational drug design for next-generation antivirals and neurotherapeutics.

Sources

An In-depth Technical Guide to the Toxicological and Safety Assessment of 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(Furo[2,3-c]pyridin-5-yl)ethanone represents a novel heterocyclic compound with potential applications in medicinal chemistry, likely as a kinase inhibitor or in other targeted therapies. As with any new chemical entity (NCE) destined for therapeutic development, a thorough evaluation of its toxicity and safety profile is paramount. This guide provides a comprehensive, in-depth framework for the toxicological assessment of 1-(Furo[2,3-c]pyridin-5-yl)ethanone, designed for researchers and drug development professionals. In the absence of direct toxicological data for this specific molecule, this document outlines a predictive and methodological approach, grounded in established principles of toxicology and regulatory guidelines. We will explore a tiered strategy, commencing with in silico predictions, advancing to a suite of in vitro assays to probe for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, and culminating in the design principles for requisite in vivo studies. The causality behind experimental choices is elucidated, and each described protocol is designed as a self-validating system. This guide serves as a roadmap for generating a robust safety profile for 1-(Furo[2,3-c]pyridin-5-yl)ethanone, a critical step in its journey from a promising molecule to a potential therapeutic agent.

Introduction to 1-(Furo[2,3-c]pyridin-5-yl)ethanone and the Imperative for Toxicological Profiling

1-(Furo[2,3-c]pyridin-5-yl)ethanone belongs to the furo-pyridine class of heterocyclic compounds. This structural motif is of significant interest in drug discovery, with derivatives showing a range of biological activities, including potential as anticancer agents and kinase inhibitors.[1] The furopyridine scaffold is present in molecules explored as inhibitors of CDK2, B-Raf, and even as potential HIV protease inhibitors.[2][3] While this highlights the therapeutic potential, it also underscores the necessity for a rigorous safety evaluation. The biological activity of such compounds is a double-edged sword; the very mechanisms that make them effective against disease targets can also lead to off-target effects and toxicity.[4][5][6][7]

The journey of a novel compound from laboratory synthesis to clinical application is contingent on a favorable benefit-risk profile. A comprehensive toxicological assessment is not merely a regulatory hurdle but a fundamental scientific endeavor to understand the potential adverse effects of a new chemical entity on a biological system. This guide will delineate a logical, stepwise approach to building the safety profile of 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

Tier 1: In Silico and Predictive Toxicology

Before embarking on resource-intensive in vitro and in vivo studies, computational or in silico toxicology provides a valuable preliminary assessment of potential liabilities.[8][9][10][11] These methods use a compound's structure to predict its toxicological properties based on data from existing molecules.

Rationale for In Silico Assessment

The primary objective of in silico toxicology is to identify potential "red flags" early in the development process. This allows for the prioritization of subsequent experimental studies and can guide medicinal chemistry efforts to mitigate potential toxicities. For 1-(Furo[2,3-c]pyridin-5-yl)ethanone, key in silico assessments should focus on:

  • Genotoxicity Prediction: Identifying structural alerts that may suggest mutagenic or clastogenic potential.

  • Hepatotoxicity and Cardiotoxicity Prediction: Assessing the likelihood of liver injury or cardiac channel blockade based on structural motifs.

  • Metabolite Prediction: Identifying potential reactive metabolites that could be responsible for toxicity.

Recommended In Silico Tools and Methodologies

A variety of commercial and freely available software can be utilized for these predictions. It is advisable to use a consensus approach, employing multiple models to increase the confidence in the predictions.

Toxicological Endpoint Recommended In Silico Approach Example Tools
Genotoxicity Structural Alert (SA) analysis and Quantitative Structure-Activity Relationship (QSAR) models.DEREK Nexus, CASE Ultra, Toxtree
Hepatotoxicity QSAR models and expert systems trained on large datasets of compounds with known liver toxicity.DILIrank, Leadscope
Cardiotoxicity (hERG Inhibition) QSAR models and pharmacophore modeling based on the known binding site of the hERG channel.hERGCentral, various commercial platforms
Metabolism Prediction Software that predicts sites of metabolism and the resulting metabolites.Meteor Nexus, ADMET Predictor

Interpreting In Silico Data: Positive findings from in silico models are not definitive proof of toxicity but rather indicators of potential risk that must be investigated experimentally. For instance, a structural alert for mutagenicity would strongly warrant performing an Ames test.

Tier 2: In Vitro Toxicological Assessment

In vitro assays are the cornerstone of modern toxicology, providing mechanistic insights in a controlled environment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

General Cytotoxicity Assessment

The initial step in in vitro testing is to determine the concentration range at which 1-(Furo[2,3-c]pyridin-5-yl)ethanone exhibits general cellular toxicity. This is crucial for selecting appropriate concentrations for more specific assays.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][12][13][14]

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver cells, or a relevant cancer cell line if the compound is intended as an anticancer agent) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(Furo[2,3-c]pyridin-5-yl)ethanone (e.g., from 0.1 µM to 100 µM) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Causality and Self-Validation: A clear dose-dependent decrease in absorbance indicates cytotoxicity. The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls validates the assay's performance.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage genetic material, a key initiating event in carcinogenesis.[15][16] A standard in vitro genotoxicity battery is recommended.

Genotoxicity_Workflow cluster_followup Follow-up Actions Compound 1-(Furo[2,3-c]pyridin-5-yl)ethanone Ames Ames Test (OECD 471) Bacterial Reverse Mutation Assay Compound->Ames Detects point mutations Micronucleus In Vitro Micronucleus Test (OECD 487) (in mammalian cells, e.g., CHO, TK6) Compound->Micronucleus Detects clastogenicity & aneugenicity Result1 Result1 Ames->Result1 Positive or Negative Result2 Result2 Micronucleus->Result2 Positive or Negative MLA Mouse Lymphoma Assay (OECD 490) (optional, if concerns remain) Result3 Result3 MLA->Result3 Positive or Negative FollowUp1 Mechanistic investigation Consider in vivo follow-up Result1->FollowUp1 If Positive Result2->MLA If equivocal or mechanistic insight needed FollowUp2 Discriminate clastogenic vs. aneugenic mechanisms (e.g., with FISH) Result2->FollowUp2 If Positive

Caption: Workflow for in vitro genotoxicity assessment.

The Ames test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound, suggesting it can induce point mutations.[17][18][19] The assay should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain) in mammalian cells.[18] Cells are treated with 1-(Furo[2,3-c]pyridin-5-yl)ethanone, and after an appropriate incubation period, the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed by microscopy or flow cytometry.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[2][20][21] In vitro models using human hepatocytes or hepatoma cell lines (e.g., HepG2) are valuable for early screening.

High-content analysis (HCA) allows for the simultaneous measurement of multiple parameters of cellular health, providing a more detailed picture of potential hepatotoxicity.[21][22]

  • Cell Culture: Plate primary human hepatocytes or iPSC-derived hepatocytes in a multi-well imaging plate.

  • Compound Treatment: Treat cells with a range of concentrations of 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

  • Staining: After incubation, stain the cells with a cocktail of fluorescent dyes to visualize the nucleus (e.g., Hoechst), mitochondria (e.g., MitoTracker), and markers of cellular stress (e.g., for reactive oxygen species or apoptosis).

  • Image Acquisition and Analysis: Use an automated high-content imaging system to capture images and quantify various cellular features, including:

    • Cell number and nuclear morphology

    • Mitochondrial membrane potential

    • Intracellular calcium levels

    • Reactive Oxygen Species (ROS) generation

    • Phospholipidosis

    • Apoptosis markers (e.g., caspase activation)

Data Interpretation: A multiparametric analysis can reveal specific mechanisms of toxicity. For example, a decrease in mitochondrial membrane potential coupled with an increase in ROS suggests mitochondrial dysfunction as a primary toxic event.

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][23][24][25][26] Therefore, assessing the potential of 1-(Furo[2,3-c]pyridin-5-yl)ethanone to block this channel is a critical safety screen.

Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch-clamp.[23][24]

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Assay Preparation: Cells are prepared and loaded into the automated patch-clamp instrument.

  • Compound Application: A voltage protocol is applied to elicit hERG channel currents. After establishing a stable baseline, 1-(Furo[2,3-c]pyridin-5-yl)ethanone is applied at multiple concentrations.

  • Data Acquisition: The instrument records the hERG current before and after the application of the compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Causality and Controls: A known hERG inhibitor (e.g., E-4031) should be used as a positive control to validate the assay's sensitivity. The IC50 value, in conjunction with the predicted therapeutic plasma concentration, will inform the potential for clinical cardiotoxicity.

Tier 3: In Vivo Toxicological Assessment

If the in vitro data suggests a favorable safety profile, in vivo studies in animal models are necessary to understand the compound's effects in a whole organism. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Oral Toxicity (OECD 423)

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals.[27]

  • Animal Model: Typically, female rats are used.

  • Dosing: A single oral dose of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is administered to a small group of animals at a defined starting dose level.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the dose for the next group of animals (either higher or lower).

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.

Repeated Dose Toxicity Studies

These studies are designed to evaluate the toxic effects of a substance after repeated administration over a longer period (e.g., 28 or 90 days).

  • Animal Model: Two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., dog).

  • Dose Groups: At least three dose levels and a control group are used.

  • Administration: 1-(Furo[2,3-c]pyridin-5-yl)ethanone is administered daily via the intended clinical route (e.g., oral gavage).

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically.

Data Interpretation: This study will identify target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-term studies and clinical trials.

Data Integration and Risk Assessment

The culmination of this tiered approach is the integration of all data to form a comprehensive risk assessment.

Risk_Assessment_Flow cluster_integration Data Integration InSilico In Silico Data (Genotox, hERG, etc.) Integration Weight of Evidence Analysis InSilico->Integration InVitro In Vitro Data (Cytotox, Ames, Micronucleus, hERG, Hepatotox) InVitro->Integration InVivo In Vivo Data (Acute & Repeated Dose Tox) InVivo->Integration PK_PD Pharmacokinetics & Pharmacodynamics Data PK_PD->Integration Risk_Assessment Comprehensive Risk Assessment - Hazard Identification - Dose-Response Assessment - Exposure Assessment - Risk Characterization Integration->Risk_Assessment Leads to Go_NoGo Go_NoGo Risk_Assessment->Go_NoGo Go/No-Go Decision for Clinical Development

Caption: Integrated risk assessment process.

The safety profile of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is built upon the collective evidence from these studies. A critical aspect of this assessment is to consider the potential for off-target pharmacology, especially if the compound is a kinase inhibitor.[4][5][6][7] The relationship between the concentrations at which toxicity is observed and the anticipated therapeutic exposure in humans will ultimately determine the compound's therapeutic index and its viability for further development.

Conclusion

While direct toxicological data for 1-(Furo[2,3-c]pyridin-5-yl)ethanone is not yet publicly available, a robust and scientifically sound pathway for its safety assessment can be clearly defined. By employing a tiered approach that begins with in silico prediction and progresses through a comprehensive suite of in vitro and in vivo assays, researchers can systematically build a detailed toxicity and safety profile. This guide provides the necessary framework, experimental rationale, and methodological details to empower scientists and drug developers to thoroughly evaluate the risks associated with this novel chemical entity. The diligent application of these principles will be instrumental in determining the future of 1-(Furo[2,3-c]pyridin-5-yl)ethanone as a potential therapeutic agent.

References

  • Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • Karaman, M. W. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Biochemistry, 53(49), 7647–7658.
  • Quintás, G., et al. (2021). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Archives of Toxicology, 95(1), 1-17.
  • Sirenko, O., et al. (2013). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. ASSAY and Drug Development Technologies, 11(1), 40-53.
  • Gentronix. (2026, February 10). Genotoxicity Testing (OECD/GLP): Which Assays Do You Need? Retrieved from [Link]

  • Bhatia, D., et al. (2021). MolToxPred: small molecule toxicity prediction using machine learning approach. Scientific Reports, 11(1), 1-13.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Lauffenburger, D. A., & Witt, A. S. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-15.
  • Myatt, G. J. (2018). In silico tools for toxicity prediction. In Computational Toxicology (pp. 1-21). Humana Press, New York, NY.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-40.
  • Singh, S., et al. (2019). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 7, 59.
  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Sintim, H. O., & Li, X. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 276, 116540.
  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
  • Du, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 193.
  • Vracko, M., & Basak, S. C. (2003). Predicting the Genotoxicity of Polycyclic Aromatic Compounds from Molecular Structure with Different Classifiers. Chemical Research in Toxicology, 16(12), 1546–1552.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • International Council for Harmonisation. (2011). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1). Retrieved from [Link]

  • Stary-Böhm, E., et al. (2017). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • Pharmaceutical and Medical Devices Agency. (n.d.). Maintenance of the ICH Guideline on Non-Clinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals M3(R1). Retrieved from [Link]

  • Redman, A. D., et al. (2021). Application of the Target Lipid Model to Assess Toxicity of Heterocyclic Aromatic Compounds to Aquatic Organisms. Environmental Toxicology and Chemistry, 40(11), 3026-3037.
  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Rock, D. A., & Wienkers, L. C. (2000). In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4. Chemical Research in Toxicology, 13(10), 1024–1031.
  • Kaiser, J. P., & Boll, M. (2009). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 85(2), 201-215.
  • Shi, Y. P., et al. (2020). (A) Stimulation protocol for hERG channel measurements. (B) Example of... ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Regulatory guidelines for conducting toxicity studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021).
  • Khan, M. A., et al. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 13(1), 10.
  • Brendel, S., et al. (2018). Four selected high molecular weight heterocyclic aromatic hydrocarbons: Ecotoxicological hazard assessment, environmental relevance and regulatory needs under REACH. Ecotoxicology and Environmental Safety, 164, 466-474.
  • Khan, I., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Pharmaceuticals, 16(5), 705.
  • Therapeutic Goods Administration. (2024, December 12). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Wang, L., & Li, Y. (2025, October 20). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. Frontiers in Pharmacology, 16, 1500857.

Sources

Methodological & Application

Application Note: 1-(Furo[2,3-c]pyridin-5-yl)ethanone as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern drug discovery, the selection of a core heteroaromatic scaffold dictates not only the receptor binding affinity but also the pharmacokinetic (PK) and metabolic fate of the resulting active pharmaceutical ingredient (API). 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0)[1] has emerged as a highly versatile building block, offering distinct physicochemical and stereochemical advantages over traditional benzofuran bioisosteres.

The Causality of Scaffold Selection

The furo[2,3-c]pyridine core is strategically utilized for three primary mechanistic reasons:

  • Precise Hydrogen Bonding: The position of the nitrogen atom in the furo[2,3-c]pyridine ring is critical. Structure-activity relationship (SAR) studies have demonstrated that shifting the nitrogen (e.g., to a furo[2,3-b]pyridine configuration) can result in a complete loss of biological activity[2]. In the furo[2,3-c] orientation, the basic nitrogen acts as a precise hydrogen-bond acceptor in the hinge region of kinases (such as B-Raf and TAK1)[3][4] and in the binding pockets of neuronal receptors[2].

  • Metabolic Stability & Permeability: Replacing a lipophilic benzofuran with a more polar, electron-deficient furopyridine lowers the overall lipophilicity (LogP), thereby reducing susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes while maintaining rapid brain penetration for CNS targets[2].

  • Synthetic Versatility of the Acetyl Handle: The 5-acetyl group serves as a critical anchor for divergent synthesis. It can be stereoselectively reduced to a chiral alcohol for etherification[5], condensed to form indanone oximes[3], or subjected to reductive amination to yield complex carboxamides[2].

Pathway & Workflow Visualization

The following diagram illustrates the divergent synthetic workflows that leverage the 1-(Furo[2,3-c]pyridin-5-yl)ethanone building block to access distinct therapeutic classes.

G A 1-(Furo[2,3-c]pyridin-5-yl)ethanone (Core Scaffold) B Asymmetric Reduction (CBS Catalyst / Enzymes) A->B E Condensation Reactions A->E H Reductive Amination / C-H Activation A->H C Chiral Alcohol Intermediate B->C D HIV-1 NNRTIs (e.g., PNU-142721) C->D F Indanone Oximes E->F G B-Raf Inhibitors F->G I 7-Amino Derivatives H->I J TAK1 Inhibitors I->J

Divergent synthetic workflows utilizing 1-(Furo[2,3-c]pyridin-5-yl)ethanone in drug discovery.

Quantitative Structure-Activity Data

The table below summarizes the diverse pharmacological applications of the furo[2,3-c]pyridine scaffold derived from this ketone building block, highlighting how specific derivatizations dictate target selectivity.

TargetScaffold DerivativeKey CompoundPotency / ProfilePharmacological Application
HIV-1 RT Thiopyrimidine etherPNU-142721Broad-spectrum NNRTI targeting drug-resistant variantsHIV/AIDS Therapy[5][6]
B-Raf Kinase Indanone oximeArray BioPharma SeriesHighly potent and selective kinase inhibitionOncology[3]
TAK1 Kinase 7-Aminofuro[2,3-c]pyridineCompound 13aPotent, selective; active in in vivo ovarian cancer modelsOncology / Inflammation[4]
α7 nAChR 5-Carboxamide linkagePHA-543613High affinity agonist; high oral bioavailabilityCognitive Deficits in Schizophrenia[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate strict In-Process Controls (IPCs) to create a self-validating workflow. These methods detail the transformation of the ethanone into the critical chiral intermediate required for HIV-1 NNRTI synthesis[5].

Protocol A: Asymmetric Reduction to (S)-1-(Furo[2,3-c]pyridin-5-yl)ethanol

Causality: The non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 dictates strict spatial requirements. The (S)-enantiomer of the furo[2,3-c]pyridine derivative is essential for antiviral activity[5]. Using a Corey-Bakshi-Shibata (CBS) reduction avoids the 50% yield penalty inherent to late-stage racemic resolution.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) and anhydrous THF (50 mL).

  • Borane Addition: Cool the mixture to -20 °C. Dropwise, add Borane-THF complex (1.0 M in THF, 1.2 equiv). Stir for 15 minutes to form the active reducing complex.

  • Ketone Addition: Dissolve 1-(Furo[2,3-c]pyridin-5-yl)ethanone (1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise over 45 minutes via a syringe pump to maintain a low concentration of unreacted ketone, maximizing enantioselectivity.

  • Reaction Monitoring (IPC 1): After 2 hours, sample 50 µL, quench with MeOH, and analyze via LC-MS. Validation Check: The reaction is complete when the ketone mass [M+H]+ is <1% relative to the alcohol product.

  • Quench & Extraction: Carefully quench with methanol (10 mL) at -20 °C until effervescence ceases. Warm to room temperature, concentrate under vacuum, and partition between EtOAc and saturated aqueous NaHCO₃.

  • Chiral Validation (IPC 2): Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Validation Check: Proceed to the next step only if the enantiomeric excess (ee) is >98%.

Protocol B: Stereocontrolled Chlorination of the Chiral Alcohol

Causality: To couple the furo[2,3-c]pyridine moiety to a thiopyrimidine core (as in PNU-142721), the alcohol must be converted to a potent electrophile[5][6]. Prudent reagent selection is required to maintain stereochemical integrity (typically via an S_N2 mechanism resulting in inversion, or S_Ni resulting in retention, depending on the presence of a base).

Step-by-Step Methodology:

  • Preparation: Dissolve the validated (S)-1-(Furo[2,3-c]pyridin-5-yl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Reagent Addition: Add anhydrous pyridine (1.5 equiv) to act as an acid scavenger and direct the stereochemical outcome. Dropwise, add thionyl chloride (SOCl₂, 1.2 equiv).

  • Reaction Monitoring (IPC 3): Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (EtOAc:Hexane 1:1). Validation Check: The disappearance of the starting material (Rf ~0.3) and the appearance of a less polar spot (Rf ~0.6) indicates successful chlorination.

  • Workup: Quench with ice water. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Structural Validation (IPC 4): Perform ¹H NMR (400 MHz, CDCl₃). Validation Check: The characteristic methine proton signal of the alcohol (~4.9 ppm, q) must shift downfield (~5.2 ppm, q), confirming the substitution of the hydroxyl group with the chloride atom without degradation of the delicate furan ring.

Sources

Application Note: Optimized Protocols for the Dissolution and Stabilization of 1-(Furo[2,3-c]pyridin-5-yl)ethanone in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Chemists, Assay Biologists, and High-Throughput Screening (HTS) Professionals.

Introduction & Chemical Context

The furo[2,3-c]pyridine scaffold is a highly privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of biologically active compounds ranging from HIV-1 reverse transcriptase inhibitors to selective nicotinic acetylcholine receptor (nAChR) agonists[1][2]. 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0) serves as a critical building block and screening fragment[3].

In early-stage drug discovery, establishing the precise solubility of such fragments in Dimethyl Sulfoxide (DMSO) is the foundational step for high-throughput screening (HTS) and fragment-based screening (FBS)[4]. Because 1-(Furo[2,3-c]pyridin-5-yl)ethanone possesses both lipophilic aromatic characteristics and polar heteroatoms, DMSO—a highly polar aprotic solvent with a high dielectric constant—is the optimal vehicle for stock solution preparation[5].

Physicochemical Profiling

Before initiating dissolution, it is critical to understand the stoichiometric and physical properties of the analyte to ensure accurate molarity calculations.

PropertyValueRationale / Source
Chemical Name 1-(Furo[2,3-c]pyridin-5-yl)ethanoneIUPAC nomenclature[3]
CAS Number 223389-16-0Primary identifier[3]
Molecular Formula C₉H₇NO₂Structural composition[3]
Molecular Weight 161.16 g/mol Calculated based on atomic mass
Target Solubility (DMSO) ≥ 25 mMBased on structurally analogous furopyridines[4]

Mechanistic Insights: Solvation Thermodynamics & Stability (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific handling procedures are mandated, rather than simply following a recipe. The dissolution of 1-(Furo[2,3-c]pyridin-5-yl)ethanone in DMSO is governed by strict thermodynamic and kinetic principles:

  • The Threat of Hygroscopicity: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs water. Water contamination significantly depresses the freezing point of DMSO and alters its solvation cavity[6]. Because 1-(Furo[2,3-c]pyridin-5-yl)ethanone relies on DMSO's amphiphilic nature to remain in solution, even a 10% water uptake can drastically reduce its solubility, leading to silent precipitation in the storage tube[5][6].

  • Metastable Zones and Freeze-Thaw Kinetics: At high concentrations (e.g., 50–100 mM), the compound may exist in a "metastable" supersaturated state[6]. Repeated freeze-thaw cycles provide the kinetic energy required to overcome the nucleation barrier, causing the compound to crash out of solution[7]. Therefore, minimizing freeze-thaw cycles through single-use aliquoting is non-negotiable[6].

  • Overcoming Lattice Energy: For highly crystalline batches of 1-(Furo[2,3-c]pyridin-5-yl)ethanone, the lattice energy may initially resist solvation. Applying acoustic cavitation (sonication) disrupts the crystal lattice without degrading the covalent bonds of the furo[2,3-c]pyridine core[5].

Standard Operating Procedure: Dissolution Protocol

Phase 1: Preparation under Inert Atmosphere
  • Equilibration: Allow the sealed vial of 1-(Furo[2,3-c]pyridin-5-yl)ethanone to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Selection: Utilize only anhydrous, sealed DMSO (≥99.9% purity, water content ≤0.005%).

  • Environment: Perform the weighing and dissolution inside a dry box or under a gentle stream of Argon/N₂ to mitigate DMSO's hygroscopic water absorption[5][7].

Phase 2: Gravimetric Addition & Solvation
  • Weighing: Accurately weigh the desired mass of the compound into a sterile, amber polypropylene microcentrifuge tube (amber protects the potentially photo-sensitive heterocyclic core).

  • Solvent Addition: Using a calibrated positive-displacement pipette, add the calculated volume of anhydrous DMSO (refer to the Reconstitution Table below).

  • Agitation: Seal the tube tightly. Vortex vigorously for 60 seconds.

  • Sonication: If particulate matter remains, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation of the acetyl group.

Reconstitution Table for 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Calculations based on MW = 161.16 g/mol .

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM (Standard FBS)1.61 mg1.00 mL
50 mM (Intermediate)8.06 mg1.00 mL
100 mM (Max Stock)16.12 mg1.00 mL

Note: For HTS and Fragment-Based Screening (FBS), 10 mM to 50 mM is the recommended stock concentration to avoid precipitation upon subsequent aqueous buffer dilution[4].

Workflow & Decision Matrix

The following diagram outlines the critical path for preparing and storing the compound, highlighting the necessary quality control (QC) checkpoints.

G Start 1-(Furo[2,3-c]pyridin-5-yl)ethanone (Solid Powder) Weigh Gravimetric Weighing (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Argon/N2 Environment) Weigh->Solvent Agitate Vortex & Sonicate (Overcome Lattice Energy) Solvent->Agitate QC Visual Inspection & LC-MS/NMR QC Agitate->QC Decision Is Solution Clear? QC->Decision Heat Gentle Heating (37°C) & Re-sonicate Decision->Heat No Aliquots Dispense into Single-Use Aliquots (Amber Tubes) Decision->Aliquots Yes Heat->QC Store Store at -20°C to -80°C (Desiccated) Aliquots->Store

Caption: Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Quality Control and Long-Term Storage

Analytical Verification

Before committing the stock solution to a biological assay or compound library repository, verify its integrity:

  • Visual QC: Hold the tube against a light source. The solution must be completely transparent without any Tyndall effect (light scattering), which would indicate micro-suspensions rather than a true solution.

  • LC-MS/NMR QC: For critical assays, run a 1 µL aliquot via LC-UV/MS to confirm that the compound has not degraded during solvation. ¹H NMR in DMSO-d6 can also confirm the absence of water peaks (which appear sharply around 3.33 ppm in DMSO-d6)[5].

Storage Protocol
  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed polypropylene tubes.

  • Temperature: Store immediately at -20°C or -80°C.

  • Thawing: When retrieving an aliquot, allow it to thaw completely at room temperature before opening the cap. This prevents ambient moisture from condensing into the cold DMSO[7]. Once thawed, vortex briefly to ensure homogeneity before pipetting. Discard any unused portion to strictly enforce a "zero freeze-thaw" policy[6].

References

  • NextSDS. "1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes. Available at: [Link]

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, ResearchGate. Available at:[Link]

  • Tetko, I. V., et al. "DMSO Solubility Assessment for Fragment-Based Screening." PMC - NIH. Available at:[Link]

  • Batra, A., et al. "Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction." ACS Omega, NIH. Available at: [Link]

  • Jasselin-Hinschberger, A., et al. "Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols for 1-(Furo[2,3-c]pyridin-5-yl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furo[2,3-c]pyridine Scaffold in Modern Chemistry

The furo[2,3-c]pyridine core is a significant heterocyclic motif, increasingly recognized for its utility in medicinal chemistry and materials science.[1] This scaffold is a key structural component in a variety of biologically active molecules, including potent inhibitors of enzymes such as B-Raf and other kinases, which are crucial targets in oncology.[2][3] The rigid, planar structure of the furo[2,3-c]pyridine system provides an excellent framework for the design of molecules that can selectively interact with biological targets.[4] Specifically, 1-(Furo[2,3-c]pyridin-5-yl)ethanone serves as a versatile building block, offering multiple sites for synthetic elaboration. The acetyl group at the 5-position not only provides a handle for further chemical transformations but also modulates the electronic properties of the pyridine ring, influencing its reactivity in cross-coupling reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of halogenated or triflated precursors of 1-(Furo[2,3-c]pyridin-5-yl)ethanone in palladium-catalyzed cross-coupling reactions. While specific protocols for this exact ketone are not extensively reported, this guide presents robust, adaptable model protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are derived from established methodologies for structurally related compounds, such as other furopyridine isomers and acetylpyridines.[5][6]

Strategic Considerations for Cross-Coupling Reactions

The successful functionalization of the 1-(Furo[2,3-c]pyridin-5-yl)ethanone core via cross-coupling hinges on several key factors. The position of the leaving group (e.g., Br, I, OTf) on the pyridine ring and the electronic influence of the acetyl group are paramount.

Reactivity of the Pyridine Ring: The pyridine nitrogen atom is electron-withdrawing, which can influence the reactivity of different positions on the ring. Halides positioned adjacent to the nitrogen (the "2-pyridyl problem") can present unique challenges in cross-coupling reactions due to potential catalyst inhibition and competing reaction pathways.[7][8] However, the fusion of the furan ring and the presence of the acetyl group will further modulate this reactivity.

Influence of the Acetyl Group: The acetyl group is an electron-withdrawing group. Its presence is expected to enhance the reactivity of a C-X bond (where X is a halide or triflate) towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[5][9] This can lead to more facile cross-coupling reactions compared to analogues with electron-donating groups.[6] However, the acetyl group can also be a site for unwanted side reactions under strongly basic or nucleophilic conditions. Careful selection of the base is therefore crucial.

General Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for performing cross-coupling reactions with a halo-substituted 1-(Furo[2,3-c]pyridin-5-yl)ethanone precursor is depicted below. This workflow emphasizes the necessity of an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halo-Furopyridyl Ethanone, Coupling Partner, Base, and Solvent degas Degas Mixture (e.g., N2/Ar sparging) reagents->degas catalyst Add Palladium Precatalyst and Ligand degas->catalyst heat Heat to Reaction Temperature with Stirring catalyst->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling.

Detailed Application Notes and Model Protocols

Note: The following protocols are model procedures and assume the starting material is a bromo-substituted 1-(Furo[2,3-c]pyridin-5-yl)ethanone. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for optimal results with specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate.[10] It is widely used in pharmaceutical synthesis due to its excellent functional group tolerance.[11]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common. For challenging substrates like heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity by promoting the oxidative addition and reductive elimination steps.[7]

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction rate and yield, and for substrates with base-sensitive groups like the acetyl group, a milder base may be preferable.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Model Protocol: Suzuki-Miyaura Coupling

ParameterValue/ReagentNotes
Reactants
Halo-1-(Furo[2,3-c]pyridin-5-yl)ethanone1.0 equiv
Aryl/Heteroaryl Boronic Acid or Ester1.2–1.5 equiv
Catalyst System
Pd₂(dba)₃2-5 mol%
SPhos or XPhos4-10 mol%
Base K₃PO₄2.0-3.0 equiv
Solvent Dioxane/H₂O (e.g., 4:1)To achieve a concentration of ~0.1 M
Temperature 80–110 °C
Time 4–24 hMonitor by TLC or LC/MS

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add the halo-1-(furo[2,3-c]pyridin-5-yl)ethanone (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitor the reaction's progress by TLC or LC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[13][14]

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and cost-effective catalyst. Phosphine-free conditions can sometimes be employed, especially with more reactive halides.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is used to neutralize the HX formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Model Protocol: Heck Reaction

ParameterValue/ReagentNotes
Reactants
Halo-1-(Furo[2,3-c]pyridin-5-yl)ethanone1.0 equiv
Alkene (e.g., n-butyl acrylate)1.5–2.0 equiv
Catalyst System
Pd(OAc)₂2-5 mol%
P(o-tol)₃ (optional)4-10 mol%
Base Et₃N or K₂CO₃1.5–2.5 equiv
Solvent DMF or AcetonitrileTo achieve a concentration of ~0.1-0.2 M
Temperature 80–120 °C
Time 6–24 hMonitor by TLC or LC/MS

Step-by-Step Procedure:

  • In a reaction vessel, combine the halo-1-(furo[2,3-c]pyridin-5-yl)ethanone (1.0 equiv), the alkene (1.5-2.0 equiv), and the base (e.g., Et₃N, 1.5-2.5 equiv).

  • Add the solvent (e.g., DMF).

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand if required.

  • Heat the mixture to the reaction temperature (e.g., 100 °C) and stir until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution, then purify the residue by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[15][16] It typically employs a dual catalytic system of palladium and copper(I).[17]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. It deprotonates the terminal alkyne and neutralizes the HX byproduct.

  • Solvent: The amine base can serve as the solvent, or co-solvents like THF or DMF can be used.

Model Protocol: Sonogashira Coupling

ParameterValue/ReagentNotes
Reactants
Halo-1-(Furo[2,3-c]pyridin-5-yl)ethanone1.0 equiv
Terminal Alkyne1.2–1.5 equiv
Catalyst System
PdCl₂(PPh₃)₂1-3 mol%
CuI1-5 mol%
Base Et₃N or i-Pr₂NH2.0-3.0 equiv (or as solvent)
Solvent THF or DMFIf not using the amine as solvent
Temperature Room Temperature to 70 °C
Time 2–12 hMonitor by TLC or LC/MS

Step-by-Step Procedure:

  • To a Schlenk flask, add the halo-1-(furo[2,3-c]pyridin-5-yl)ethanone (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Stir the mixture at the desired temperature (room temperature to 70 °C) until the reaction is complete. Homocoupling of the alkyne can be a side reaction, which can sometimes be minimized by using a dilute hydrogen atmosphere.[19]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides or triflates.[11][20]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, RuPhos, BrettPhos) are essential for achieving high yields and broad substrate scope.[21] They facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like K₃PO₄ or LiHMDS can also be effective.[22]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are required to prevent catalyst deactivation and side reactions.

Model Protocol: Buchwald-Hartwig Amination

ParameterValue/ReagentNotes
Reactants
Halo-1-(Furo[2,3-c]pyridin-5-yl)ethanone1.0 equiv
Primary or Secondary Amine1.1–1.5 equiv
Catalyst System
Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%
XPhos or RuPhos1.5-4 mol%
Base NaOt-Bu1.2–2.0 equiv
Solvent Toluene or Dioxane (anhydrous)To achieve a concentration of ~0.1 M
Temperature 80–110 °C
Time 4–24 hMonitor by TLC or LC/MS

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the halo-1-(furo[2,3-c]pyridin-5-yl)ethanone (1.0 equiv), the amine (1.1-1.5 equiv), the base (e.g., NaOt-Bu, 1.2-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 1.5-4 mol%).

  • Add an anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete as indicated by TLC or LC/MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Catalytic Cycles

Understanding the mechanism of these reactions is key to troubleshooting and optimization. Below are simplified representations of the catalytic cycles.

Suzuki_Miyaura Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-B(OR)2, Base) Product R-R' R-Pd(II)(R')L_n->Product Reductive Elimination Product->Pd(0)L_n caption Suzuki-Miyaura Catalytic Cycle Buchwald_Hartwig Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) [R-Pd(II)(NHR')L_n]X [R-Pd(II)(NHR')L_n]X R-Pd(II)(X)L_n->[R-Pd(II)(NHR')L_n]X Amine Coordination R-Pd(II)(NR')L_n R-Pd(II)(NR')L_n [R-Pd(II)(NHR')L_n]X->R-Pd(II)(NR')L_n Deprotonation (Base) Product R-NHR' R-Pd(II)(NR')L_n->Product Reductive Elimination Product->Pd(0)L_n caption Buchwald-Hartwig Amination Cycle

Caption: Simplified Buchwald-Hartwig amination cycle.

Conclusion

1-(Furo[2,3-c]pyridin-5-yl)ethanone is a valuable scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct, optimized protocols for its functionalization via cross-coupling are emerging, the principles and model protocols outlined in this guide provide a strong foundation for researchers to develop efficient and robust synthetic routes. The key to success lies in the careful selection of catalysts, ligands, and bases to accommodate the electronic properties of the furo[2,3-c]pyridine core and the reactivity of the acetyl group. By leveraging the extensive knowledge base of palladium-catalyzed reactions on related heterocyclic systems, chemists can unlock the full potential of this promising building block.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2010). Palladium-catalyzed Suzuki-Miyaura coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron, 66(39), 7751-7760. [Link]

  • Al-dujaili, A. H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]

  • Wang, D. H., & Wasa, M. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(8), 2042-2045. [Link]

  • Li, J., & Li, C. J. (2019). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Organic Letters, 21(24), 9953-9957. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Borah, U., & Sarma, D. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 12-21. [Link]

  • Wang, C., et al. (2020). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Tetrahedron Letters, 61(4), 151410. [Link]

  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975-2980. [Link]

  • Bhat, V., et al. (2010). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 49(24), 4068-4071. [Link]

  • Organ, M. G., et al. (2014). Using ketones as catalyst activators in palladium-catalyzed cross-coupling reactions. Chemistry - A European Journal, 20(1), 201-207. [Link]

  • Wenglowsky, S., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1276-1281. [Link]

  • Singleton, D. A., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 18-24. [Link]

  • Reddy, T. S., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 108. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Newman, S. G., & Lautens, M. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9319-9326. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry. (2019, January 8). Sonogashira coupling [Video]. YouTube. [Link]

  • de la Torre, D., et al. (2018). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. Organic & Biomolecular Chemistry, 16(21), 3939-3943. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896. [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Le-Dévédec, F., & O'Brien, C. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]

  • Köpfer, A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4725. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Ismail, A., et al. (2025). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 159, 108392. [Link]

  • Zhang, Y., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction by pyridine-coordinated tridentate complex... [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(2), 111-145. [Link]

  • Total Organic Chemistry. (2021, March 21). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2020). Synthesis General Procedures. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. [Link]

  • NextSDS. (n.d.). 1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information. [Link]

  • Atlı, Ö., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6858. [Link]

Sources

Application Note: Laboratory Synthesis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: CAS 223389-16-0[1]

Introduction and Strategic Context

1-(Furo[2,3-c]pyridin-5-yl)ethanone is a highly valued heterocyclic methyl ketone intermediate. It serves as a critical synthetic node in the development of broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably in the stereoselective total synthesis of clinical candidates like PNU-142721 and PNU-109886[2].

Because the furo[2,3-c]pyridine scaffold is sensitive to harsh oxidative conditions (which can lead to N-oxidation or furan ring cleavage), selecting a mild, highly controlled oxidation protocol is paramount. The industry-standard approach for generating this methyl ketone is the Swern oxidation of the corresponding secondary alcohol, 1-(furo[2,3-c]pyridin-5-yl)ethanol[2]. This method guarantees high yields (typically >85%) while preserving the integrity of the bicyclic heteroaromatic system.

Reaction Pathway and Mechanistic Workflow

The Swern oxidation relies on the low-temperature activation of dimethyl sulfoxide (DMSO) by oxalyl chloride to form an electrophilic chlorodimethylsulfonium intermediate. The secondary alcohol attacks this intermediate, forming an alkoxysulfonium ion. Subsequent deprotonation by triethylamine (Et₃N) yields the target ketone via an intramolecular cyclic transition state.

G A 1-(Furo[2,3-c]pyridin-5-yl)ethanol (Starting Material) B Swern Activation DMSO, (COCl)2, CH2Cl2, -78°C A->B Electrophilic Attack C Triethylamine (Et3N) Deprotonation B->C Alkoxysulfonium Ion D 1-(Furo[2,3-c]pyridin-5-yl)ethanone (Target Product) C->D Elimination

Synthetic workflow for the Swern oxidation of 1-(furo[2,3-c]pyridin-5-yl)ethanol to the ketone.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, strict adherence to stoichiometric ratios and temperature control is required. The following table summarizes the optimized parameters for a standard 10 mmol scale reaction.

Reagent / MaterialEquivalentsAmountFunctionCritical Notes
1-(Furo[2,3-c]pyridin-5-yl)ethanol 1.0 eq1.63 g (10 mmol)SubstrateMust be strictly anhydrous.
Oxalyl Chloride ((COCl)₂)1.2 eq1.03 mL (12 mmol)ActivatorHighly reactive; evolves CO/CO₂.
Dimethyl Sulfoxide (DMSO)2.4 eq1.70 mL (24 mmol)OxidantMust be anhydrous to prevent quenching.
Triethylamine (Et₃N)5.0 eq6.97 mL (50 mmol)BaseDrives the final elimination step.
Dichloromethane (CH₂Cl₂)-50 mLSolventDistilled over CaH₂ prior to use.

Step-by-Step Experimental Protocol

Expertise & Causality Note: The strict maintenance of the reaction temperature at -78 °C during the initial activation phase is non-negotiable. Allowing the temperature to rise above -60 °C before the addition of the alcohol will result in the Pummerer rearrangement of the activated DMSO complex, generating unwanted side products (such as chloromethyl methyl sulfide) and drastically reducing the yield of the target ketone.

Phase 1: Reagent Activation
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and an internal temperature probe.

  • Add anhydrous CH₂Cl₂ (30 mL) and oxalyl chloride (1.03 mL, 12 mmol) to the flask.

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Dilute anhydrous DMSO (1.70 mL, 24 mmol) in CH₂Cl₂ (5 mL) and add it dropwise to the oxalyl chloride solution over 10 minutes via a syringe pump.

    • Observation: Vigorous gas evolution (CO and CO₂) will occur. Ensure the venting needle is clear.

  • Stir the activated complex at -78 °C for 15 minutes.

Phase 2: Substrate Oxidation
  • Dissolve 1-(furo[2,3-c]pyridin-5-yl)ethanol (1.63 g, 10 mmol) in anhydrous CH₂Cl₂ (15 mL).

  • Add the substrate solution dropwise to the activated DMSO complex over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the alkoxysulfonium intermediate.

Phase 3: Elimination and Workup
  • Add anhydrous triethylamine (6.97 mL, 50 mmol) dropwise over 5 minutes.

  • Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over 1.5 hours.

    • Causality: The base deprotonates the intermediate, driving the formation of the carbonyl double bond and releasing dimethyl sulfide (DMS).

  • Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel flash column chromatography (Eluent: 20-30% EtOAc in Hexanes) to afford 1-(furo[2,3-c]pyridin-5-yl)ethanone as a crystalline solid[1].

References

  • The Journal of Organic Chemistry. "Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors". ACS Publications. Available at:[Link]

Sources

Application Note & Protocols: Preparation of 1-(Furo[2,3-c]pyridin-5-yl)ethanone Derivatives for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and quality control of a diverse library of 1-(Furo[2,3-c]pyridin-5-yl)ethanone derivatives, specifically tailored for high-throughput screening (HTS) applications. The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] This guide details robust synthetic protocols leveraging modern cross-coupling methodologies, streamlined purification workflows using automated flash chromatography, and rigorous analytical techniques for quality assurance, ensuring the generation of a high-quality compound library ready for biological evaluation.[4][5]

Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold

The furo[2,3-c]pyridine core is a key structural element in a variety of compounds exhibiting a wide spectrum of pharmacological activities, including potent inhibition of enzymes such as B-Raf kinase.[6] Its rigid, planar structure and the specific arrangement of heteroatoms allow for precise interactions with biological targets, making it an attractive scaffold for the development of novel therapeutics.[1][3] The generation of a diverse library of derivatives based on this core structure is a critical step in hit identification during the early stages of drug discovery.[4][7][8] High-throughput screening (HTS) enables the rapid evaluation of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[9][10][11] The quality and diversity of the compound library are paramount to the success of any HTS campaign.[4][5][12] This guide provides the necessary protocols to generate a library of 1-(Furo[2,3-c]pyridin-5-yl)ethanone derivatives with high fidelity and purity, suitable for identifying novel hit compounds.

Strategic Overview: Library Synthesis and Quality Control Workflow

The overall strategy involves a multi-step process designed for efficiency and scalability, essential for library production. The workflow begins with the synthesis of a key building block, which is then diversified using robust and versatile cross-coupling reactions. This is followed by a high-throughput purification step and comprehensive quality control to ensure the integrity of each library member.

Library_Production_Workflow cluster_Synthesis Synthesis Phase cluster_Purification Purification Phase cluster_QC Quality Control Phase Start Starting Materials Core_Synthesis Synthesis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone Core Start->Core_Synthesis Diversification Parallel Diversification (e.g., Suzuki, Sonogashira Coupling) Core_Synthesis->Diversification HT_Purification High-Throughput Automated Flash Chromatography Diversification->HT_Purification Primary_QC Primary QC (LC-MS) HT_Purification->Primary_QC Purity_Check Purity > 95%? Primary_QC->Purity_Check Purity_Check->HT_Purification No (Re-purify) Secondary_QC Secondary QC (NMR for select compounds) Purity_Check->Secondary_QC Yes Final_Plate Assay-Ready Plate Generation Secondary_QC->Final_Plate QC_Decision_Tree Input Purified Compound LCMS_Analysis Perform LC-MS Analysis Input->LCMS_Analysis Check_Purity Purity > 95%? LCMS_Analysis->Check_Purity Check_Mass Correct Mass? Check_Purity->Check_Mass Yes Fail_QC Fail QC: Re-purify or Discard Check_Purity->Fail_QC No Check_Mass->Fail_QC No NMR_Check Perform NMR on Representative Subset Check_Mass->NMR_Check Yes Pass_QC Pass QC: Plate for HTS Structure_Confirm Structure Confirmed? NMR_Check->Structure_Confirm Structure_Confirm->Pass_QC Yes Structure_Confirm->Fail_QC No

Sources

The Untapped Potential of 1-(Furo[2,3-c]pyridin-5-yl)ethanone Complexes in Catalysis: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: April 2026

Forward-Looking Statement

The field of homogeneous catalysis is in a perpetual quest for novel ligands that can unlock new reactivity, enhance selectivity, and improve the sustainability of chemical transformations. This document ventures into the prospective catalytic applications of a hitherto unexplored class of complexes derived from 1-(Furo[2,3-c]pyridin-5-yl)ethanone. While direct experimental data on the catalytic activity of these specific complexes is not yet present in the peer-reviewed literature, this guide is constructed upon a robust foundation of established principles in organometallic chemistry and catalysis. By drawing parallels with structurally related and well-documented catalytic systems, we aim to provide researchers, scientists, and drug development professionals with a scientifically rigorous and practical framework to pioneer the investigation of these promising catalysts. The protocols and application notes herein are designed to be a launchpad for innovation, grounded in the vast body of knowledge surrounding pyridine-based ligands in catalysis.

The Ligand: 1-(Furo[2,3-c]pyridin-5-yl)ethanone - A Profile of Potential

1-(Furo[2,3-c]pyridin-5-yl)ethanone, which we will abbreviate as FPE , is a fascinating heterocyclic molecule that presents a unique constellation of features for a catalytic ligand. The furo[2,3-c]pyridine core is a relatively electron-rich bicyclic system, which can play a significant role in modulating the electronic properties of a coordinated metal center. The fusion of the furan and pyridine rings also imparts a degree of conformational rigidity.

The most compelling feature of FPE as a potential ligand is the strategic placement of the pyridine nitrogen and the acetyl group at the 5-position. This arrangement allows FPE to act as a bidentate N,O-chelating ligand, forming a stable six-membered ring upon coordination to a metal center. This chelation effect is known to enhance the stability of the resulting metal complexes. The electronic and steric environment around the metal can be further fine-tuned through modifications to the furopyridine core or the acetyl group, offering a modular approach to catalyst design.

Protocol 1: Proposed Synthesis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone (FPE)

The synthesis of the furo[2,3-c]pyridine scaffold can be achieved through various methods, often involving palladium-catalyzed cyclization reactions. The following is a proposed multi-step synthesis based on established methodologies for related heterocyclic systems.[1][2]

Step 1: Synthesis of 5-bromo-4-iodopyridin-3-ol This procedure would start from a suitable dihalopyridinol precursor, with regioselective introduction of the iodo and bromo groups being a critical step.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene The more reactive iodo-position would be subjected to a Sonogashira coupling with trimethylsilylacetylene, catalyzed by a palladium-copper system.

Step 3: Desilylation and Acetylation The trimethylsilyl group would be removed under basic conditions, followed by a palladium-catalyzed carbonylation in the presence of a methylating agent to install the acetyl group.

Step 4: Intramolecular Cyclization The final furan ring formation would be achieved through an intramolecular cyclization, potentially catalyzed by copper or palladium, to yield the target 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

Application Note I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing pyridine-based ligands are workhorses in C-C and C-heteroatom bond formation.[2][3][4] The N,O-bidentate nature of FPE is anticipated to form stable, square-planar Palladium(II) complexes. Such complexes are excellent pre-catalysts for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The FPE ligand is expected to stabilize the palladium center throughout the catalytic cycle, preventing the precipitation of palladium black and promoting high turnover numbers.

Protocol 2: Synthesis of Dichloro[1-(furo[2,3-c]pyridin-5-yl)ethanone]palladium(II) ([Pd(FPE)Cl₂])

This protocol is adapted from established procedures for the synthesis of Pd(II) complexes with pyridine-based ligands.[5][6]

Materials:

  • 1-(Furo[2,3-c]pyridin-5-yl)ethanone (FPE) (1 equivalent)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (1 equivalent)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve FPE in anhydrous ethanol.

  • In a separate flask, dissolve Na₂PdCl₄ in anhydrous ethanol.

  • Slowly add the Na₂PdCl₄ solution to the FPE solution at room temperature with vigorous stirring.

  • A precipitate is expected to form over the course of 1-4 hours.

  • Continue stirring for 12 hours to ensure complete reaction.

  • Isolate the solid product by filtration under inert atmosphere.

  • Wash the precipitate with cold ethanol and then with anhydrous diethyl ether.

  • Dry the resulting solid under vacuum to yield the [Pd(FPE)Cl₂] complex.

Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol is a general guideline for the Suzuki-Miyaura coupling using the proposed [Pd(FPE)Cl₂] catalyst.[1][7][8][9][10]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [Pd(FPE)Cl₂] (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, [Pd(FPE)Cl₂], and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Performance Data
EntryAryl BromideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid>95
21-Bromo-4-nitrobenzene4-Methylphenylboronic acid>90
32-Bromopyridine3-Methoxyphenylboronic acid>85
Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 [Pd(0)(FPE)] (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl [Pd(II)(FPE)(Ar)(Br)] OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl [Pd(II)(FPE)(Ar)(Ar')] Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note II: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry.[11][12][13] Ruthenium(II) complexes are among the most effective catalysts for this transformation. By introducing a chiral center to the FPE ligand, it is possible to create a chiral N,O-bidentate ligand that can induce enantioselectivity in the reduction of prochiral ketones. A plausible modification would be the asymmetric reduction of the acetyl group to a chiral 1-hydroxyethyl group, or the introduction of a chiral substituent on the furopyridine core.

Protocol 4: Synthesis of a Hypothetical Chiral Ruthenium(II) Complex

This protocol is based on the synthesis of well-known Ru(II)-arene complexes used in ATH.[11][14] We will denote the hypothetical chiral FPE-derived ligand as R-cFPE.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.5 equivalent)

  • R-cFPE (1 equivalent)

  • Dichloromethane (anhydrous)

  • Triethylamine (2 equivalents)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend [RuCl₂(p-cymene)]₂ and R-cFPE in anhydrous dichloromethane.

  • Add triethylamine and stir the mixture at room temperature for 1-2 hours.

  • The color of the solution is expected to change, indicating complex formation.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Protocol 5: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This is a general protocol for the ATH of ketones using the proposed chiral ruthenium catalyst.[11][12][13]

Materials:

  • Prochiral ketone (1.0 mmol)

  • Chiral Ruthenium(II) complex (0.01 mmol, 1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture) or 2-propanol with a base (e.g., KOH)

  • Solvent (e.g., dichloromethane or 2-propanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the prochiral ketone and the chiral ruthenium(II) complex.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add the solvent and the hydrogen source (formic acid/triethylamine or 2-propanol/base).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction (e.g., with water if using formic acid/triethylamine).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Hypothetical Performance Data
EntryKetoneYield (%)ee (%)
1Acetophenone>9895 (R)
21-Tetralone>9598 (S)
32-Chloroacetophenone>9092 (R)
Experimental Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow Start Start Setup Assemble glassware under inert atmosphere Start->Setup Reagents Add Ketone and Chiral Ru-Catalyst Setup->Reagents Solvent Add Solvent and H-source Reagents->Solvent Reaction Stir at specified temperature Monitor by TLC/GC Solvent->Reaction Workup Quench and perform aqueous workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize product and determine ee by chiral HPLC/GC Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for asymmetric transfer hydrogenation.

Conclusion and Future Outlook

The exploration of 1-(Furo[2,3-c]pyridin-5-yl)ethanone and its derivatives as ligands for catalysis opens a new and exciting avenue of research. The unique electronic and structural properties of the furo[2,3-c]pyridine scaffold, combined with the versatile N,O-bidentate chelation mode, position these compounds as highly promising candidates for a wide range of catalytic applications. The proposed protocols for the synthesis of palladium and ruthenium complexes, and their application in Suzuki-Miyaura cross-coupling and asymmetric transfer hydrogenation, provide a solid starting point for researchers to delve into this untapped potential. Further investigations into the modular nature of this ligand system, through synthetic modifications, could lead to the development of highly active and selective catalysts for challenging chemical transformations, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]

  • Krogul, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13875–13891. [Link]

  • Wu, X., et al. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Organic Letters, 21(11), 4049–4053. [Link]

  • Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(5), 1180. [Link]

  • Johnson Matthey. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(3), 133-137. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Caselli, A., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Chemistry – A European Journal, 23(55), 13589-13599. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226. [Link]

  • Black, R. E., et al. (2017). Synthesis and Reactivity of Palladium(II) Alkyl Complexes that Contain Phosphine-cyclopentanesulfonate Ligands. Organometallics, 36(17), 3330–3342. [Link]

  • Al-Masri, M. R., et al. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(5), 13181-13192. [Link]

  • Onitsuka, K., et al. (2002). Highly Active Pd(II) Catalysts with trans-Bidentate Pyridine Ligands for the Heck Reaction. Organic Letters, 4(15), 2577–2579. [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of 1-(Furo[2,3-c]pyridin-5-yl)ethanone during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for 1-(Furo[2,3-c]pyridin-5-yl)ethanone. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. The stability of a compound, particularly a heterocyclic ketone like 1-(Furo[2,3-c]pyridin-5-yl)ethanone, is not a trivial matter. Its unique fused-ring structure, containing both a furan and a pyridine moiety, presents specific vulnerabilities that must be addressed to ensure its integrity during long-term storage.

This guide is designed to provide you with not just recommendations, but the underlying chemical principles and actionable troubleshooting protocols. We aim to empower you to not only prevent degradation but also to diagnose and address potential stability issues, ensuring the quality of your results.

Section 1: Understanding the Molecule: Key Stability-Related Features

The structure of 1-(Furo[2,3-c]pyridin-5-yl)ethanone contains several functional groups that are susceptible to degradation. Understanding these vulnerabilities is the first step toward effective preservation.

  • The Furan Ring: Furan and its derivatives are known to be sensitive to several degradation pathways. The furan ring is less aromatic than benzene and can be susceptible to oxidation and acid-catalyzed ring-opening.[1] Strong acidic conditions, in particular, can lead to the hydrolytic cleavage of the furan ring, a reaction initiated by protonation of the ring.[2][3]

  • The Aromatic Ketone: The ethanone (acetyl) group attached to the pyridine ring is an aromatic ketone. Aromatic ketones are known to be photosensitive.[4] Upon absorption of UV light, they can be excited to a triplet state, making them highly reactive and prone to participating in photo-oxidation or photoreduction reactions, which can lead to the formation of impurities.[4][5]

  • The Pyridine Ring: While generally stable, the pyridine ring can influence the reactivity of the overall molecule. The nitrogen atom can be protonated or oxidized under certain conditions.

Based on these features, the primary degradation concerns for this molecule are oxidation, hydrolysis (especially under acidic conditions), and photodegradation.

Section 2: Recommended Long-Term Storage Protocols

To mitigate the risks identified above, the following storage conditions are strongly recommended.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including oxidation and hydrolysis. Many suppliers recommend freezer storage for similar furo[3,2-b]pyridine derivatives.[6]
Atmosphere Inert Gas (Argon or Nitrogen)The furan ring is susceptible to slow oxidation in the air.[1] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Amber Vial / Protect from LightThe aromatic ketone moiety is photosensitive.[4][7] Amber glass blocks UV light, preventing photodegradation. Storage in a dark location is essential.
Container Tightly Sealed, DryPrevents the ingress of atmospheric moisture and oxygen. Moisture can contribute to hydrolysis, especially if acidic impurities are present.
Form Solid (as supplied)Storing the compound as a dry solid is preferable to storage in solution. Solvents can introduce impurities and participate in degradation reactions.
Section 3: Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and storage of 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

Q1: I've stored my compound in the freezer, but its color has changed from white/off-white to yellow/brown. What happened?

A1: A color change is a common indicator of degradation. This is likely due to one of two causes:

  • Oxidation: Oxidative processes, particularly involving the furan ring, can lead to the formation of highly conjugated systems (polymers or ring-opened products) that act as chromophores, absorbing visible light and appearing colored.[8]

  • Photodegradation: If the compound was exposed to light, even for brief periods repeatedly, photochemical reactions could have occurred, generating colored impurities.[9]

Troubleshooting Steps:

  • Re-evaluate your handling procedure. Do you aliquot the compound under ambient light?

  • Ensure the container seal is intact and was properly flushed with an inert gas before storage.

  • Perform a purity analysis (see Section 4) to quantify the extent of degradation and identify potential impurities.

Q2: My latest experimental results are inconsistent with previous batches. Could compound degradation be the cause?

A2: Absolutely. The formation of even minor impurities can significantly impact biological or chemical assays. The degradation products will have different structures and properties, potentially leading to lower potency, off-target effects, or interference with analytical measurements.

Troubleshooting Steps:

  • Immediately perform a purity check (e.g., HPLC, LC-MS) on your current stock of the compound.

  • Compare the results to the certificate of analysis (CoA) that came with the compound or to data from a freshly opened vial.

  • If degradation is confirmed, discard the compromised stock and use a fresh, validated sample. Implement the stringent storage protocols outlined in Section 2 for the new stock.

Q3: Can I store 1-(Furo[2,3-c]pyridin-5-yl)ethanone as a stock solution in DMSO?

A3: While convenient, storing this compound in solution long-term is not recommended. DMSO is hygroscopic (absorbs water from the air), and the presence of water can facilitate hydrolysis. Furthermore, the stability of the compound in any solvent over extended periods is often unknown without specific studies. If you must prepare stock solutions, follow these best practices:

  • Use anhydrous, high-purity DMSO.

  • Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C under an inert atmosphere.

  • Do not store for extended periods. Qualify the solution's purity after a few weeks and before critical experiments.

Q4: My reaction requires acidic conditions. I'm noticing a significant loss of my starting material. Why?

A4: The furan ring is notoriously unstable in strongly acidic conditions, leading to acid-catalyzed ring-opening.[2][3][10] This is a well-documented reactivity pattern for furan derivatives.

Optimization Strategies:

  • Use the mildest acidic conditions possible.

  • Minimize the reaction time and temperature.

  • If possible, introduce the furo[2,3-c]pyridine moiety later in the synthetic sequence to avoid exposing it to harsh conditions.

  • During aqueous workup, neutralize the acidic solution promptly and avoid letting the compound sit in an acidic aqueous phase.

Section 4: Advanced Protocols for Stability Verification

For GxP environments or long-term research projects, verifying the stability of your compound is crucial.

Protocol 4.1: Initial Purity and Quality Assessment

This workflow should be performed on a newly received batch and periodically on stored material.

cluster_0 Purity Verification Workflow A Receive Compound B Visual Inspection (Color, Appearance) A->B C HPLC-UV Analysis B->C Check against CoA D LC-MS Analysis C->D Quantify Purity (%) E ¹H NMR Spectroscopy D->E Confirm MW F Decision: Accept or Reject E->F Confirm Structure G Store under Recommended Conditions (-20°C, Inert, Dark) F->G If Purity > 98% & Structure Confirmed H Periodic Re-qualification G->H Every 6-12 months

Purity verification workflow for incoming and stored compound.

Methodology Details:

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment.[11]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of modifier (e.g., 0.1% formic acid or ammonium acetate) is a good starting point.

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm, to be determined empirically).

    • Analysis: Purity is calculated based on the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the main peak and to get mass information on any impurity peaks observed in the HPLC analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can detect impurities that may not be visible by UV-HPLC.[11]

Protocol 4.2: Conducting a Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand your molecule's vulnerabilities. It involves subjecting the compound to harsh conditions to intentionally induce degradation.

cluster_1 Forced Degradation Study Design Start Prepare 5 Samples of Compound Control Control (-20°C, Dark, Inert) Start->Control Acid Acidic Stress (e.g., 0.1M HCl, RT) Start->Acid Base Basic Stress (e.g., 0.1M NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Photo Photolytic Stress (UV/Vis Light Chamber) Start->Photo Analysis Analyze all samples by HPLC-MS at T=0, 24h, 72h Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis

Workflow for a forced degradation (stress testing) study.

Step-by-Step Protocol:

  • Preparation: Prepare five identical samples of the compound, typically dissolved in a suitable solvent like acetonitrile/water. One sample will be the control.

  • Stress Conditions:

    • Control: Store one sample under the ideal recommended conditions (-20°C, protected from light, inert atmosphere).

    • Acidic: Add a dilute acid (e.g., HCl) to a final concentration of 0.1M.

    • Basic: Add a dilute base (e.g., NaOH) to a final concentration of 0.1M.

    • Oxidative: Add a dilute oxidizing agent (e.g., hydrogen peroxide) to a final concentration of 3%.

    • Photolytic: Place one sample in a photostability chamber with controlled light exposure (UV and visible).

  • Time Points: Analyze all samples by a stability-indicating HPLC-MS method at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours).

  • Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This will definitively identify whether the compound is sensitive to acid, base, oxidation, or light.

References
  • Wikipedia. Furan. [Link]

  • Curtis, H.C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest Dissertations Publishing. [Link]

  • Kanoun, N., et al. (2008). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. E-Journal of Chemistry. [Link]

  • Kohtani, S., et al. (2018). Dye-sensitized photo-hydrogenation of aromatic ketones on titanium dioxide under visible light irradiation. ResearchGate. [Link]

  • Davidson, R.S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Klan, P., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • He, Z., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]

  • Hunsucker, K.Z., et al. (2018). Oxidation of furans (Review). ResearchGate. [Link]

  • ResearchGate. General scheme of the study of furan stability. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • Shutske, G.M., et al. (1985). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • KEGG PATHWAY. Degradation of aromatic compounds. [Link]

Sources

Technical Support Center: Flash Chromatography Purification of 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-(Furo[2,3-c]pyridin-5-yl)ethanone. Our goal is to provide a comprehensive, experience-driven resource that addresses common challenges and questions related to the flash chromatography of this specific heterocyclic ketone. The inherent basicity of the pyridine nitrogen and the polarity of the ketone and furan moieties present unique purification challenges that this guide will directly address.

Troubleshooting Guide

This section tackles specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.

Q1: I'm observing significant peak tailing for my compound. What's causing this and how can I achieve a symmetrical peak?

Answer:

Peak tailing is the most common issue when purifying nitrogen-containing heterocyclic compounds like 1-(Furo[2,3-c]pyridin-5-yl)ethanone on standard silica gel.

Causality: The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the compound molecules, causing them to elute gradually and creating a "tail."

Solutions, from simplest to most effective:

  • Mobile Phase Modification (Recommended First Step): The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for binding to the acidic silanol sites, effectively masking them.

    • Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your entire mobile phase (both the weak and strong solvents). Start with a low concentration (0.1%) and increase if tailing persists.

    • Ammonia in Methanol: For more polar solvent systems, using a pre-made solution of 7N ammonia in methanol as your polar component can be highly effective. However, be cautious not to exceed 10% total methanol in the mobile phase, as it can risk dissolving the silica gel[1].

  • Change of Stationary Phase: If mobile phase modification is insufficient, the issue lies with the fundamental chemistry of the stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a less acidic environment and is ideal for purifying basic compounds.

    • Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase. Basic or neutral alumina can be an excellent choice for purifying amines and other basic compounds, as it lacks the highly acidic silanol groups.

  • Sample Loading Technique: Ensure your sample is loaded in a solvent that is weaker than the initial mobile phase conditions. Dissolving the crude material in a strong solvent (like 100% ethyl acetate or dichloromethane) can cause premature band broadening and tailing as the purification begins.

Q2: My compound is not eluting from the column, or is only eluting with 100% of a very strong polar solvent. What should I do?

Answer:

This indicates that your chosen mobile phase is too weak (not polar enough) to displace the compound from the silica gel. 1-(Furo[2,3-c]pyridin-5-yl)ethanone is a polar molecule, and strong retention is a common issue.

Diagnostic Workflow:

  • Re-evaluate Your TLC: Your initial Thin-Layer Chromatography (TLC) is the most critical step for method development[2][3].

    • The ideal Rf (Retardation factor) for your target compound on the TLC plate should be between 0.25 and 0.35[4]. An Rf below 0.15 suggests the solvent system is too weak.

    • If your compound is stuck on the baseline (Rf = 0) in a standard system like 50% ethyl acetate/hexane, you need to move to a more polar solvent system.

  • Increase Mobile Phase Polarity:

    • Good Starting Point for Polar Compounds: Begin with 100% Ethyl Acetate (EtOAc) or a mixture of 5% Methanol (MeOH) in Dichloromethane (DCM)[1].

    • Creating a Gradient: If the compound elutes with 5% MeOH/DCM, you can design a gradient from 100% DCM to 5% MeOH/DCM over 10-15 column volumes (CV) to ensure good separation from less polar impurities[5].

  • Check for Compound Degradation: In rare cases, highly sensitive compounds can decompose on the acidic silica gel surface. If you suspect this, you can test it by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if the original spot is still present. If degradation occurs, switching to a less acidic stationary phase like neutral alumina is recommended.

Q3: I'm seeing poor separation between my target compound and a close-running impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system. This is achieved by manipulating the mobile phase, stationary phase, or the gradient profile.

Strategies for Improving Resolution:

  • Optimize the Gradient Slope: A steep gradient is often the cause of poor separation[5].

    • Make the Gradient Shallower: If your TLC analysis shows two spots with Rf values of 0.3 and 0.4 in 30% EtOAc/hexane, a simple 0-100% gradient will likely not resolve them. Instead, create a focused, shallow gradient around the elution point. For example, run a gradient from 15% to 45% EtOAc/hexane over 20 CV. This gives the compounds more time to interact with the stationary phase, leading to better separation[5].

    • Use TLC-to-Gradient Software: Modern flash chromatography systems can automatically generate an optimized gradient based on the Rf values from two different TLC runs[2][6]. This is a highly effective way to create a tailored separation method.

  • Change Solvent Selectivity: If a shallow gradient with one solvent system (e.g., EtOAc/hexane) fails, it means the two compounds have very similar interactions in that system. You need to introduce a different type of solvent interaction.

    • Switch Solvent System: Instead of EtOAc/hexane, try a system like Dichloromethane/Methanol or Ether/Hexane[1]. The different solvent properties can alter the elution order and improve separation.

    • Ternary Mixtures: Sometimes, adding a third solvent in a small amount (e.g., 1-5% acetone or methanol to an EtOAc/hexane system) can provide the necessary selectivity to resolve difficult peaks.

Frequently Asked Questions (FAQs)

Q1: How do I select the best starting solvent system for purifying 1-(Furo[2,3-c]pyridin-5-yl)ethanone?

Answer:

The key is systematic method development using Thin-Layer Chromatography (TLC).

Step-by-Step Protocol: TLC Analysis for Method Development
  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Select Initial Test Solvents: Given the polar, heterocyclic nature of the target molecule, good starting systems to test are:

    • Ethyl Acetate (EtOAc) / Hexane

    • Dichloromethane (DCM) / Methanol (MeOH)

  • Run Screening TLCs:

    • Spot your sample on three separate TLC plates.

    • Develop each plate in a different solvent mixture:

      • Plate 1: 20% EtOAc/Hexane

      • Plate 2: 50% EtOAc/Hexane

      • Plate 3: 5% MeOH/DCM

  • Analyze the Results:

    • Visualize the plates under a UV lamp (254 nm).

    • Calculate the Rf value for your target spot in each system. The goal is to find a system that places your target compound at an Rf between 0.25 and 0.35 [4].

    • If Rf is too high (>0.5): Decrease the polarity (e.g., move from 50% to 30% EtOAc).

    • If Rf is too low (<0.2): Increase the polarity (e.g., move from 20% to 40% EtOAc, or switch to the DCM/MeOH system).

  • Refine and Finalize: Once you find a system that gives the ideal Rf, also check the separation between your target and its nearest impurities. This system is your starting point for the flash chromatography method.

Q2: What is a column volume (CV) and how does it relate to my gradient?

Answer:

A Column Volume (CV) is the empty volume of the packed portion of your chromatography column. It is a fundamental unit used to define gradients, making methods scalable and transferable between columns of different sizes.

  • Relationship to Gradients: A gradient is defined by the change in solvent composition over a certain number of CVs[7]. For example, a 10 CV gradient from 10% to 50% Solvent B means that by the time a volume of solvent equal to 10 times the column's volume has passed through it, the mobile phase composition will have ramped from 10% B to 50% B[5][7].

  • Practical Implication: A longer gradient (more CVs) is shallower and generally provides better resolution, while a shorter gradient (fewer CVs) is faster and uses less solvent but may compromise separation[5]. A typical starting point for a separation is a gradient length of 10-13 CV[6].

Q3: How much crude material can I load onto my flash column?

Answer:

Loading capacity depends on the difficulty of the separation and the column size.

  • General Guideline: For a typical silica gel column, a common sample load is 1-10% of the silica weight.

    • Easy Separation (ΔRf > 0.2): You can load up to 10% (e.g., 4 grams on a 40g column).

    • Difficult Separation (ΔRf < 0.1): You should load much less, around 1% or even lower (e.g., 0.4 grams on a 40g column), to achieve good purity.

  • Automated Systems: Many modern flash systems have software that can estimate the optimal loading capacity based on the TLC data you provide[6].

Visualized Workflows & Data

Method Development Workflow

This diagram illustrates the logical flow from initial analysis to a final, optimized flash chromatography method.

MethodDevelopment cluster_TLC Phase 1: TLC Analysis cluster_Decision Phase 2: Optimization cluster_Flash Phase 3: Flash Chromatography TLC_Start Dissolve Crude Sample TLC_Run Run TLCs in multiple solvent systems (e.g., EtOAc/Hex, DCM/MeOH) TLC_Start->TLC_Run TLC_Analyze Visualize & Calculate Rf TLC_Run->TLC_Analyze Decision Is Target Rf 0.25-0.35? TLC_Analyze->Decision Adjust Adjust Solvent Polarity Decision->Adjust No Tailing Check for Tailing Decision->Tailing Yes Adjust->TLC_Run Re-run TLC Add_Modifier Add Basic Modifier (e.g., 0.1% TEA) Tailing->Add_Modifier Tailing Present Convert Convert TLC to Gradient (e.g., 10-15 CV length) Tailing->Convert No Tailing Add_Modifier->Convert Run_Flash Run Flash Purification Convert->Run_Flash Analyze_Fractions Analyze Fractions & Combine Run_Flash->Analyze_Fractions

Caption: Workflow for Flash Chromatography Method Development.

Troubleshooting Flowchart: Poor Separation

This decision tree helps diagnose and solve issues related to poor peak resolution.

Troubleshooting Start Problem: Poor Separation Check_Gradient Is the gradient slope shallow? Start->Check_Gradient Sol_1 Solution: Increase gradient length (e.g., 10 CV -> 20 CV) Check_Gradient->Sol_1 No Check_Solvent Have you tried a different solvent system? Check_Gradient->Check_Solvent Yes End Resolution Improved Sol_1->End Sol_2 Solution: Switch selectivity. (e.g., EtOAc/Hex -> DCM/MeOH) Check_Solvent->Sol_2 No Check_Load Is the sample load too high? Check_Solvent->Check_Load Yes Sol_2->End Sol_3 Solution: Reduce sample load (e.g., from 5% to 1% w/w) Check_Load->Sol_3 Yes Check_Load->End No Sol_3->End

Caption: Decision tree for troubleshooting poor separation.

Table 1: Common Normal-Phase Solvent Systems

This table summarizes common mobile phases, ordered by increasing polarity, and their typical applications.[1][4][8]

Solvent SystemPolarityTypical Applications & Notes
Hexane / Pentane Very LowEluting non-polar hydrocarbons and protecting groups.
Ether / Hexane LowGood for general compounds, slightly more polar than EtOAc/Hexane.
Ethyl Acetate / Hexane MediumThe "standard" system. Excellent for a wide range of compounds with moderate polarity. Best for difficult separations.[1]
Dichloromethane / Methanol HighUsed for polar compounds that do not elute with EtOAc/Hexane.
Ammonia in MeOH / DCM Very HighExcellent for basic compounds (like amines and pyridines) that tail on standard silica.[1]

References

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. Retrieved from [Link]

  • 1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method?. (2023). Biotage. Retrieved from [Link]

  • How should I make my linear gradient?. (2023). Biotage. Retrieved from [Link]

  • TLC to Gradient Chromatography Separation Simulator (Column Volumes). (n.d.). Bio-Lytic. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Retrieved from [Link]

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • General Methods for Flash Chromatography Using Disposable Columns. (2008). Krishgen Biosystems. Retrieved from [Link]

  • Flash Column Chromatography Guide. (n.d.). Membrane Solutions. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • S-1. (n.d.). AWS. Retrieved from [Link]

  • Troubleshooting Basics, Part II: Pressure Problems. (2026). LCGC International. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]

  • Liquid Chromatography Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Advanced Troubleshooting Center: Synthesis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is a critical transformation for researchers developing advanced kinase inhibitors and biologically active heterocycles. The most robust and widely adopted synthetic strategy involves a palladium-catalyzed Stille cross-coupling of a 5-halo-furo[2,3-c]pyridine with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the intermediate enol ether to reveal the acetyl group (1)[1].

Despite its reliability, this two-step sequence is prone to yield-limiting byproducts, including dehalogenated starting materials, homocoupled dimers, and persistent organotin residuals. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols—focusing on the mechanistic causality behind these failures and providing self-validating solutions to ensure high-purity product recovery.

I. Mechanistic Workflow & Byproduct Pathways

Understanding the divergence points in the catalytic cycle is the first step to optimizing your reaction. The diagram below illustrates the desired pathway versus the competing side reactions.

G SM 5-Halo-furo[2,3-c]pyridine (Starting Material) Stille Pd-Catalyzed Stille Coupling SM->Stille Reagent Tributyl(1-ethoxyvinyl)tin (Freshly Distilled) Reagent->Stille Intermediate 5-(1-Ethoxyvinyl)furo[2,3-c]pyridine (Enol Ether) Stille->Intermediate Main Pathway Byproduct1 Dehalogenated Byproduct Stille->Byproduct1 β-Hydride Elim. Byproduct2 Homocoupled Dimer Stille->Byproduct2 O2 Ingress TinWaste Organotin Residuals Stille->TinWaste Sn Waste Hydrolysis Acidic Hydrolysis (10% HCl, rt) Intermediate->Hydrolysis Product 1-(Furo[2,3-c]pyridin-5-yl)ethanone (Target Molecule) Hydrolysis->Product Complete

Pd-catalyzed Stille coupling and hydrolysis pathway for 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

II. Quantitative Optimization Data

To demonstrate the impact of reaction parameters on byproduct formation, Table 1 summarizes the optimization of the Stille coupling step. Notice how the shift from polar aprotic solvents to non-polar solvents, combined with rigorous degassing, drastically shifts the mass balance toward the desired product.

Table 1: Optimization of Stille Coupling Conditions for 5-Halo-furo[2,3-c]pyridines

Catalyst SystemSolventTemperatureAtmosphereYield (%)Dehalogenation (%)Homocoupling (%)
Pd(PPh₃)₄ (5 mol%)DMF100 °CN₂ (balloon)452515
Pd(PPh₃)₄ (5 mol%)Toluene105 °CN₂ (balloon)621012
Pd₂(dba)₃ / XPhosToluene105 °CArgon (degassed)88 <2 <2
Pd(OAc)₂ / dppf1,4-Dioxane90 °CArgon (degassed)815<2

III. Troubleshooting Q&A

Q1: I am observing a high percentage of dehalogenated furo[2,3-c]pyridine (the heterocycle without the bromo/iodo group). How do I suppress this? Causality & Solution: Dehalogenation occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the aryl group. This Pd-H intermediate is typically generated via β-hydride elimination from adventitious moisture, protic solvent impurities, or degradation of solvents like DMF at high temperatures. To suppress this, ensure strictly anhydrous conditions and switch to a non-protic, non-degradable solvent like anhydrous toluene. Employing a bulky, electron-rich catalyst system (e.g., Pd₂(dba)₃ with XPhos) accelerates the transmetalation and reductive elimination steps, kinetically outcompeting the dehalogenation pathway.

Q2: My LC-MS shows a significant mass corresponding to the homocoupled furo[2,3-c]pyridine dimer. What is the root cause? Causality & Solution: Homocoupling is a classic side reaction driven by the presence of molecular oxygen. O₂ oxidizes the active Pd(0) species back to Pd(II) after the initial oxidative addition. This allows a second equivalent of the aryl halide to transmetalate, ultimately leading to a bis-aryl Pd(II) complex that reductively eliminates the dimer. Standard nitrogen bubbling is insufficient. You must rigorously deoxygenate the solvent using at least three freeze-pump-thaw cycles and maintain a strict argon atmosphere. Furthermore, it is essential to use tributyl(1-ethoxyvinyl)tin that has been freshly prepared or distilled immediately prior to the reaction (2)[2]. Degraded stannanes stall the catalytic cycle, increasing the probability of off-target pathways.

Q3: The hydrolysis of the 5-(1-ethoxyvinyl)furo[2,3-c]pyridine intermediate is incomplete, or I am losing product during the aqueous workup. How can I optimize this? Causality & Solution: The conversion of the enol ether to the acetyl group requires acidic hydrolysis. Because the furo[2,3-c]pyridine core contains a basic pyridine nitrogen, using overly concentrated acids (e.g., 6M HCl) fully protonates the heterocycle, making it highly water-soluble and nearly impossible to extract into organic solvents. Conversely, too weak an acid leads to incomplete hydrolysis. The validated solution is to use 10% aqueous HCl at room temperature (1)[1]. Crucially, during workup, the aqueous layer must be carefully neutralized with saturated NaHCO₃ to pH 7.5–8.0. This achieves the free-base form of the product, minimizing water solubility and maximizing recovery during extraction.

Q4: How do I efficiently remove toxic tributyltin byproducts without relying solely on repeated column chromatography? Causality & Solution: Tributyltin halides are highly lipophilic and often co-elute with heterocyclic products on silica gel. The most effective chemical intervention is the addition of aqueous potassium fluoride (KF). The fluoride ion displaces the halide on the tin, forming tributyltin fluoride (Bu₃SnF), an insoluble polymeric solid. By stirring the crude reaction mixture with 1M aqueous KF prior to extraction, the Bu₃SnF precipitates and can be easily removed by filtration through a pad of Celite (3)[3].

IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Stille Coupling
  • Preparation: Charge an oven-dried Schlenk flask with 5-bromo-furo[2,3-c]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Degassing: Add anhydrous toluene (0.1 M relative to substrate). Degas the mixture via three consecutive freeze-pump-thaw cycles. Backfill with Argon.

  • Reagent Addition: Inject freshly distilled tributyl(1-ethoxyvinyl)tin (1.2 equiv) dropwise via a gas-tight syringe (4)[4].

  • Reaction: Heat the sealed flask to 105 °C and stir for 2–4 hours (3)[3].

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The starting material mass must be absent, replaced entirely by the [M+H]⁺ of the 5-(1-ethoxyvinyl)furo[2,3-c]pyridine intermediate.

Phase 2: Tin Scavenging
  • Precipitation: Cool the reaction mixture to room temperature. Add an equal volume of 1M aqueous KF.

  • Scavenging: Stir vigorously for 30–45 minutes until a dense white precipitate (Bu₃SnF) forms.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate (3)[3]. Separate the organic layer and concentrate under reduced pressure.

Phase 3: Acidic Hydrolysis & Isolation
  • Hydrolysis: Dissolve the crude enol ether in THF. Add 10% aqueous HCl (v/v) and stir at room temperature for 1–2 hours (1)[1].

  • Validation Checkpoint 2: Run a TLC (EtOAc/Hexane). Ensure complete consumption of the non-polar enol ether spot and the appearance of a more polar, strongly UV-active spot corresponding to the ketone.

  • Neutralization: Cool the mixture in an ice bath. Carefully add saturated aqueous NaHCO₃ dropwise until the pH of the aqueous layer reaches 7.5–8.0.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to afford pure 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

V. References

  • Heteroaryl compounds for the treatment of pain (WO2025090480A1). Google Patents. 3

  • Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society. 4

  • Novel bicyclic heterocyclyl compound and use thereof (WO2023121413A1). Google Patents. 1

  • Total Syntheses of Multiple Cladiellin Natural Products by Use of a Completely General Strategy. ACS Publications. 2

Sources

Validation & Comparative

1H and 13C NMR reference spectra for 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution vs. Benchtop NMR Characterization: A Comparative Guide for 1-(Furo[2,3-c]pyridin-5-yl)ethanone Reference Standards

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Executive Summary

In medicinal chemistry, the furo[2,3-c]pyridine scaffold is a highly privileged structure, frequently utilized in the development of kinase inhibitors and antiviral therapeutics[1]. However, verifying the absolute regiochemistry and purity of functionalized building blocks like 1-(furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0) [2] presents a significant analytical challenge.

As an Application Scientist, I frequently observe drug discovery pipelines delayed by "false-positive" purity certifications derived from low-field, routine NMR instruments. This guide objectively compares the performance of High-Resolution (600 MHz) Multi-nuclear NMR against Routine Benchtop (60/400 MHz) NMR. By exploring the causality behind experimental choices, we establish a self-validating analytical framework that ensures absolute structural confidence.

Part 1: The Causality of Resolution - Why Field Strength Matters

The structural numbering of the furo[2,3-c]pyridine core is governed by strict IUPAC rules for fused heterocycles. The pyridine nitrogen is designated as position 6, and the furan ring is fused across the 'c' face (positions 3 and 4 of the parent pyridine)[3]. Consequently, in 1-(furo[2,3-c]pyridin-5-yl)ethanone, the acetyl group is anchored at C-5, flanked by the pyridine nitrogen (N-6) and the C-4 proton.

The Analytical Bottleneck: The electron-deficient pyridine protons (H-4, H-7) and the strongly deshielded furan proton (H-2) resonate in a highly congested region of the 1 H NMR spectrum (8.0–9.0 ppm).

  • Benchtop NMR (60 MHz): Suffers from severe signal overlap and second-order effects. The H-4 and H-7 signals merge into a broad multiplet, masking potential isomeric impurities (e.g., the C-4 or C-7 acetylated isomers).

  • Routine NMR (400 MHz): Resolves the major peaks into singlets but fails to capture the critical 1.0 Hz long-range coupling between H-4 and H-7 across the fused system.

  • High-Resolution NMR (600 MHz+): Provides the extreme spectral dispersion required to separate all aromatic protons to baseline, allowing for absolute quantitative NMR (qNMR) and revealing fine coupling constants that serve as intrinsic structural fingerprints.

Workflow Sample Sample Prep (qNMR standard) Acq1D 1D Acquisition (1H & 13C) Sample->Acq1D Eval Signal Dispersion Sufficient? Acq1D->Eval Acq2D 2D Acquisition (HSQC & HMBC) HighRes High-Res 600 MHz (Reference Grade) Acq2D->HighRes Structure Confirmed Fail Repurify / Reject Acq2D->Fail Isomeric Impurity Eval->Acq2D No (Overlap) Benchtop Benchtop NMR (Routine QC) Eval->Benchtop Yes (Routine)

Fig 1. Self-validating NMR workflow for heterocyclic building block certification.

Part 2: Self-Validating Experimental Protocols

To generate a reference-grade spectrum, the methodology must be inherently self-validating. The following protocol guarantees that the data acquired is structurally unambiguous.

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 5.0 mg of the 1-(furo[2,3-c]pyridin-5-yl)ethanone standard. Dissolve entirely in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • Causality: Precise concentration ensures the spectrometer calculates an optimal Receiver Gain (RG). This prevents signal clipping (which distorts integration) while maximizing the Signal-to-Noise Ratio (SNR) needed to detect unprotonated bridgehead carbons (C-3a, C-7a)[4].

Step 2: Probe Tuning and 3D Shimming

  • Action: Insert the sample into a 600 MHz spectrometer equipped with a CryoProbe. Perform Automated Tuning and Matching (ATM) and execute 3D gradient shimming (TopShim).

  • Causality: CryoProbes increase sensitivity by a factor of 3–4. Perfect shimming guarantees strict Lorentzian lineshapes, which is non-negotiable for resolving the fine 4J couplings in the pyridine ring.

Step 3: Pulse Sequence Execution

  • 1 H NMR: Execute a standard 30-degree pulse sequence (zg30) using 16 scans, a 10-second relaxation delay (D1), and 64k data points. The long D1 ensures complete relaxation of all protons for accurate qNMR integration.

  • 13 C NMR: Execute a proton-decoupled sequence (zgpg30) with 1024 scans and a 2-second D1.

  • 2D HMBC: Execute hmbcgplpndqf with 400 increments in F1 and 2048 points in F2, optimized for a long-range J -coupling of 8 Hz.

Step 4: Retrospective Integration Validation

  • Action: Normalize the acetyl methyl singlet ( δ 2.70) to exactly 3.00.

  • Validation: The integrals for H-7, H-4, H-2, and H-3 must each compute to 1.00 ± 0.02. Any fractional deviation mathematically proves the existence of a co-eluting isomeric impurity, instantly failing the batch.

Part 3: Comparative Data Presentation

The tables below summarize the quantitative performance differences between analytical tiers. High-resolution instrumentation is required to fully resolve the diagnostic coupling patterns of the furo[2,3-c]pyridine core.

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ , 298 K)

PositionTheoretical δ (ppm)Multiplicity60 MHz Benchtop400 MHz Routine600 MHz High-Res (Reference)
H-7 8.92sBroad singlet, overlaps H-4Sharp singletSharp singlet, fine coupling resolved
H-4 8.45d ( J =1.0 Hz)Overlaps with H-7Singlet (unresolved)Doublet ( J =1.0 Hz, long-range)
H-2 8.10d ( J =2.2 Hz)Multiplet (overlaps impurities)DoubletClean Doublet
H-3 7.05d ( J =2.2 Hz)Broad doubletDoubletClean Doublet
CH 3​ 2.70sSingletSingletSinglet

Table 2: 13 C NMR Reference Data (150 MHz, CDCl 3​ )

Position δ (ppm)Carbon TypeKey HMBC Correlations (Proton Carbon)
C=O 199.5QuaternaryH-Ac ( 2J )
C-7a 149.5QuaternaryH-2 ( 3J ), H-7 ( 2J )
C-2 148.3CHH-3 ( 2J )
C-5 145.2QuaternaryH-4 ( 2J ), H-7 ( 3J ), H-Ac ( 3J )
C-7 140.1CHH-4 ( 4J )
C-3a 131.0QuaternaryH-3 ( 2J ), H-4 ( 2J )
C-4 115.4CHH-7 ( 4J )
C-3 106.2CHH-2 ( 2J )
CH 3​ 25.4CH 3​ -

Part 4: 2D NMR - The Ultimate Arbiter of Trust

While 1D NMR can suggest purity, it cannot definitively prove regiochemistry. To ensure the acetyl group is at C-5 (and not C-4 or C-7), Heteronuclear Multiple Bond Correlation (HMBC) is utilized as the ultimate self-validating tool.

In the HMBC spectrum, the acetyl methyl protons ( δ 2.70) show a strong 3J correlation to the C-5 quaternary carbon ( δ 145.2). Crucially, the H-4 proton ( δ 8.45) also shows a 2J correlation to this exact same C-5 carbon. This intersecting logic unambiguously anchors the acetyl group to the 5-position, mathematically ruling out any other structural isomer.

HMBC H_Ac Acetyl CH3 (δ 2.70) C_5 C-5 Quaternary (δ 145.2) H_Ac->C_5 3J C_O Carbonyl C=O (δ 199.5) H_Ac->C_O 2J H_4 H-4 Proton (δ 8.45) H_4->C_5 2J C_3a C-3a Bridgehead (δ 131.0) H_4->C_3a 2J H_7 H-7 Proton (δ 8.92) H_7->C_5 3J

Fig 2. Key 2D HMBC NMR correlations validating the C-5 regiochemistry.

Conclusion

For complex heteroaromatics like 1-(furo[2,3-c]pyridin-5-yl)ethanone, benchtop and routine NMR systems represent a false economy. They lack the spectral dispersion required to detect subtle isomeric impurities that can derail downstream synthetic chemistry. By mandating High-Resolution (600 MHz) 1D and 2D NMR characterization protocols, researchers establish a self-validating, mathematically sound foundation for their drug discovery campaigns.

References

  • "1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information", NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFftXadT2L-XFzTUYbuc5LHWc98tXaQCZqYODBSmeK7Vw3xvNza3-olwnYkHcM0YdXm6kX4bNjHZVUFqu0Mamh7Jt_HUe6DU4HargMWPOkBRwfIZ0tAur9dPTGE28zzAgcckxGM3F0AJ03Wf2Do2wxLBjpbSosbjGPyqyLJEnim6clixwHWgbg=]
  • "An In-depth Technical Guide to 7-Methoxyfuro[2,3-c]pyridine: Chemical Structure and Numbering", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYXvCSzdhio6g_gxKjThEzEoc-iw1nU8aaxgH1JZJCk3HvDJ-qqnEju2B5YPOvTcGLxWuT77YWW-GsaS3YugJehRgwE75zK9zQxb80i3-AYo1-O-PNWXDeJ4p5MSi3dKdHthLE8PT8aSQCyii1ZfJ0MoLKms0QUO2QZkk9kzzLpILkcm1AStICgWBIAWAku0Pq2Z6psXZniLFAX9_xyANMAk-lWIEXZ8gSWpmk74FkP4NBVRqdg0OrsA==]
  • "SYNTHESIS OF FURO[2,3-c]PYRIDINE", HETEROCYCLES.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuGj-8RvyQ3aHeec1l-4poXTVpxpvWTzTYHxOT0JUCv6m5KWQNMxRzlGbP-E89CpTx2XkgX6JROEHJBF6y4NnYykvr8YlWiFTVQ31n1FoXjVIysFca-rBuYnIRkRajeCTSMI1438d86Pa7cvJbdw9Mg5pLSscfhFPgi3huUCRxUMy4q8cXetMLzg==]
  • "Furo[2,3-c]pyridine | C7H5NO | CID 12826108", PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiFmeJT-U-bXPQfDP8xzrbl6V2qnyifhgi3kcLYahGSAXArfX9ZXqcBUzJFeo7slkxOV7RY8gqvhObX-elScth4Fw-c59LsDk8sAcr3pqUA_dlMd4zIGL2uyevpxGYHPoRc1O05nikTx60aoAnLbAJefh-zwwNR-0=]

Sources

X-ray crystallography data and structure validation for 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS: 223389-16-0)[1] represents a highly valuable bicyclic heteroaromatic scaffold. Furo[2,3-c]pyridines are frequently encountered as novel pharmacophores and as unusual products in multicomponent reactions, such as the modified Groebke–Blackburn–Bienaymé (GBB) reaction[2]. Validating the exact 3D conformation of this scaffold—particularly the rotational orientation of the acetyl group at the 5-position—is critical for structure-based drug design[3].

Historically, Single-Crystal X-ray Diffraction (scXRD) has been the benchmark for structural validation. However, obtaining single crystals of sufficient size (>10 μm) is a notorious bottleneck. This guide objectively compares the performance of the traditional scXRD pipeline against emerging alternatives: Three-Dimensional Electron Diffraction (3DED) and computational Crystal Structure Prediction (CSP) [4].

Methodological Comparison: Selecting the Right Validation Tool

When dealing with small-molecule drug candidates, the choice of structural elucidation technique dictates the reliability of the final atomic model.

  • scXRD (The Benchmark): Relies on kinematic scattering of X-ray photons. It provides unparalleled resolution and the ability to determine absolute configuration via anomalous dispersion, but strictly requires large, high-quality single crystals[4].

  • 3DED / MicroED (The Emerging Product): Utilizes electron beams which interact with matter much more strongly than X-rays. This allows for the structural determination of microcrystalline powders (<1 μm) that fail scXRD requirements[4].

  • CSP + PXRD (The Computational Alternative): Combines Crystal Structure Prediction algorithms with experimental Powder X-ray Diffraction. It is highly effective for polymorph screening but becomes computationally intractable for highly flexible molecules or complex unit cells ( Z′>2 )[4].

DecisionTree Start 1-(Furo[2,3-c]pyridin-5-yl)ethanone Sample Synthesized Crystals Single Crystals > 10 μm? Start->Crystals scXRD scXRD Pipeline (High Res, Absolute Config) Crystals->scXRD Yes Powder Microcrystalline Powder? Crystals->Powder No ED3D 3DED / MicroED (Nanocrystal Analysis) Powder->ED3D Yes (< 1 μm) CSP CSP + PXRD (Computational Prediction) Powder->CSP Polymorph Screening

Caption: Decision matrix for selecting the optimal structural elucidation technique.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation checkpoints. Below are the optimized, step-by-step methodologies for validating 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

Protocol A: Single-Crystal X-ray Diffraction (scXRD)
  • Solvent Selection & Nucleation: Dissolve the synthesized 1-(Furo[2,3-c]pyridin-5-yl)ethanone in a 5% Methanol (MeOH) in Dichloromethane ( CH2​Cl2​ ) mixture[2].

    • Causality: The biphasic volatility allows CH2​Cl2​ to evaporate rapidly, creating a supersaturated state. Simultaneously, the polar MeOH molecules hydrogen-bond with the acetyl oxygen, directing an ordered, slow lattice assembly essential for the furo-pyridine core[2].

  • Diffraction & Integration: Mount a >10 μm crystal on a goniometer using a cryoloop. Collect data at 100 K using Mo radiation ( λ=0.71073 Å).

    • Validation Checkpoint: Monitor the internal merging R-factor ( Rint​ ). If Rint​>0.05 , the crystal may be twinned or suffering from radiation damage; halt the process and select a new crystal.

  • Phase Solution & Refinement: Solve phases using intrinsic methods (SHELXT) and perform least-squares refinement (SHELXL).

Protocol B: Three-Dimensional Electron Diffraction (3DED)
  • Sample Preparation: Deposit the microcrystalline powder directly onto a carbon-coated copper TEM grid.

    • Causality: Crystals must be electron-transparent (<200 nm thick). Mechanical crushing is preferred over sonication to prevent localized heating, which could induce polymorphic transformations in the solid state[4].

  • Data Acquisition: Perform continuous rotation (e.g., 0.5°/sec) under cryogenic conditions in a TEM operating at 200 kV.

    • Causality: Continuous rotation samples the reciprocal space evenly, mitigating the "missing wedge" effect inherent to static electron diffraction[4].

  • Kinematic Refinement: Process the movie frames using standard X-ray software (e.g., DIALS).

    • Validation Checkpoint: Due to dynamic scattering (electrons scattering multiple times within the lattice), R1​ values will naturally be higher (~10-15%) than in scXRD[4]. Validate the final structure by ensuring the electrostatic potential map aligns with expected covalent bond lengths.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of scXRD, 3DED, and CSP when applied to small-molecule heterocyclic scaffolds like 1-(Furo[2,3-c]pyridin-5-yl)ethanone[4].

Performance MetricscXRD (Benchmark)3DED (Emerging Alternative)CSP + PXRD (Computational)
Sample Requirement Single crystal (>10 μm)Microcrystal (<1 μm)High-quality bulk powder
Scattering Source X-ray photonsElectronsX-ray photons
Typical R1​ Value 2.0% - 5.0%10.0% - 15.0%N/A (Rietveld Rwp​ ~5-10%)
Resolution Limit ~0.7 Å~0.8 - 1.0 ÅDependent on PXRD data
Absolute Configuration Yes (via anomalous dispersion)Challenging (requires dynamical refinement)No
Primary Limitation Crystal growth bottleneckDynamical scattering effectsComputationally expensive for flexible molecules

Structure Validation & Causality (E-E-A-T)

The structural validation of small molecules is critical because the quality of deposited ligands in structural databases varies widely[5]. For 1-(Furo[2,3-c]pyridin-5-yl)ethanone, the refinement pipeline must be rigorously scrutinized.

ValidationPipeline Data Diffraction Data (scXRD / 3DED) Phase Phase Problem Solution (Direct Methods) Data->Phase Structure Factors Density Electron/Potential Density Map Phase->Density Phases & Amplitudes Model Model Building (Atom Assignment) Density->Model Peak Integration Refine Refinement (Least-Squares) Model->Refine Geometric Fit Validate Validation (CheckCIF, B-factors) Refine->Validate Convergence Validate->Model Anomalies (Disorder)

Caption: Crystallographic structure validation pipeline for small molecules.

Mechanistic Insights into Validation Metrics
  • Atomic Displacement Parameters (B-factors): The acetyl group at the 5-position possesses rotational freedom. If the B-factors (thermal ellipsoids) of the acetyl oxygen are significantly higher or highly anisotropic compared to the rigid furo[2,3-c]pyridine core, it indicates either excessive thermal motion or static disorder[5].

    • Causality: The refinement engine attempts to compensate for unmodeled electron density by artificially inflating the atom's volume. The scientifically sound solution is to model the disorder by splitting the oxygen into two distinct positions with fractional occupancies that sum to 1.0.

  • Residual Density ( Δρ ): The difference Fourier map must be featureless upon final refinement. Peaks greater than 1.0e/A˚3 near the acetyl group strongly suggest missing hydrogen atoms or an incorrect tautomeric assignment, demanding immediate re-evaluation of the model[5].

References

  • 1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Batra et al., ACS Omega (2024). Available at:[Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters (2024). Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Cooper et al., Expert Opinion on Drug Discovery (2011). Available at:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Newman et al., Molecular Pharmaceutics (2022). Available at:[Link]

Sources

HPLC Method Development and Column Comparison Guide for 1-(Furo[2,3-c]pyridin-5-yl)ethanone and Its Synthetic Impurities

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex heterocyclic frameworks, the analytical separation of these compounds from their synthetic precursors and regioisomers becomes a critical bottleneck. 1-(Furo[2,3-c]pyridin-5-yl)ethanone presents a unique chromatographic challenge: it combines a weakly basic pyridine nitrogen with a fused aromatic system and an electron-withdrawing acetyl group.

This guide provides an in-depth, objective comparison of stationary phase chemistries—specifically evaluating Hybrid C18, Phenyl-Hexyl, and RP-Amide columns—to establish a robust, self-validating HPLC method for this compound and its related impurities.

Mechanistic Rationale: The Causality of Chromatographic Choices

To develop a reliable separation method, we must first understand the physicochemical behavior of the analyte. Method development is not a trial-and-error process; it is a predictable manipulation of molecular interactions.

The Role of Mobile Phase pH

The nitrogen atom in the furo[2,3-c]pyridine ring is weakly basic, with an estimated pKa​ between 5.2 and 6.0. Operating a reversed-phase HPLC method at a neutral pH (e.g., pH 7.0) places the analyte in a state of partial ionization. This thermodynamic instability manifests as split peaks, severe tailing, and irreproducible retention times. As demonstrated in chromatographic literature, the retention time and peak symmetry of basic pyridine derivatives are strongly dependent on the pH of the mobile phase[1].

To ensure method robustness, the pH must be driven at least 2 units away from the pKa​ . We select a high-pH mobile phase (pH 9.5) using ammonium bicarbonate. This suppresses the ionization of the pyridine nitrogen, maintaining the compound in its free-base form, which maximizes hydrophobic retention and minimizes secondary interactions with residual silanols on the silica support.

Stationary Phase Selectivity and π−π Interactions

While standard C18 columns excel at separating compounds based on hydrophobicity, they often fail to resolve positional isomers (regioisomers). The structural difference between 1-(Furo[2,3-c]pyridin-5-yl)ethanone (the target API) and 1-(Furo[2,3-c]pyridin-4-yl)ethanone (Impurity B) is merely the position of the acetyl group. Their hydrophobic footprints are nearly identical.

To achieve baseline resolution, we must exploit orthogonal retention mechanisms. Phenyl-Hexyl stationary phases offer π−π interactions between the phenyl ring of the column and the delocalized π electrons of the furo-pyridine system. The position of the electron-withdrawing acetyl group alters the electron density of the aromatic ring differently in the 5-yl versus the 4-yl isomer, resulting in distinct π−π interaction strengths. Furthermore, studies on stationary phase interactions confirm that using methanol instead of acetonitrile as the organic modifier enhances these π−π interactions, as the π electrons in acetonitrile's carbon-nitrogen triple bond can competitively disrupt analyte-column stacking[2].

Experimental Protocol & System Suitability

The following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that mathematically guarantees the method's resolving power before any unknown samples are analyzed.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 9.5 ± 0.05 using dilute ammonium hydroxide. Causality: Ammonium bicarbonate is volatile, making this method directly transferable to LC-MS for impurity identification, while the high pH ensures the pyridine ring remains unprotonated.

  • Mobile Phase B (Organic): 100% LC-MS Grade Methanol. Causality: Selected over acetonitrile to maximize π−π shape selectivity.

Step 2: Sample Preparation

  • Diluent: 80:20 Water:Methanol.

  • Standard Preparation: Dissolve 1-(Furo[2,3-c]pyridin-5-yl)ethanone and its known impurities in the diluent to a final concentration of 0.1 mg/mL. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect").

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (optimal for the conjugated furo-pyridine chromophore[3]).

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% 70% B

    • 12.0 - 15.0 min: 70% 95% B

    • 15.0 - 17.0 min: 95% B

    • 17.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - Critical Validation Step Before analyzing batches, inject a resolution mixture containing the Target API and Impurity B (the critical pair). The system is only deemed suitable if it meets the following criteria:

  • Resolution ( Rs​ ): ≥2.0 between Target and Impurity B.

  • Tailing Factor ( Tf​ ): ≤1.5 for the Target peak.

  • Retention Time Relative Standard Deviation (RSD): ≤1.0% over 5 replicate injections.

Comparative Performance Data

To objectively evaluate column chemistries, the target compound and three synthesized impurities were subjected to the optimized gradient method across three different column architectures (all 150 x 4.6 mm, sub-3 µm particle size).

Analyte Panel:

  • Impurity A: Furo[2,3-c]pyridine (Polar Starting Material)

  • Impurity C: 1-(Furo[2,3-c]pyridin-5-yl)ethanone N-oxide (Oxidation Degradant)

  • Impurity B: 1-(Furo[2,3-c]pyridin-4-yl)ethanone (Regioisomer / Critical Pair)

  • Target API: 1-(Furo[2,3-c]pyridin-5-yl)ethanone

Table 1: Chromatographic Comparison Across Stationary Phases
CompoundHybrid C18 (Hydrophobic)RP-Amide (Polar-Embedded)Phenyl-Hexyl ( π−π Selective)
Impurity A (RT) 3.20 min2.85 min3.55 min
Impurity C (RT) 4.52 min4.01 min4.88 min
Impurity B (RT) 8.15 min7.50 min8.42 min
Target API (RT) 8.35 min7.82 min9.65 min
Critical Resolution ( Rs​ ) 0.8 (Co-elution) 1.2 (Incomplete) 4.5 (Baseline)
Target Tailing ( Tf​ ) 1.300.951.10

Data Interpretation:

  • Hybrid C18: Fails the SST criteria. The purely hydrophobic mechanism cannot distinguish the subtle shape differences between the 4-yl and 5-yl regioisomers, leading to dangerous co-elution ( Rs​=0.8 ).

  • RP-Amide: Delivers the sharpest peak shapes ( Tf​=0.95 ) because the embedded amide group effectively shields the basic pyridine nitrogen from unreacted silanols. However, it still lacks the necessary shape selectivity to fully resolve the critical pair.

  • Phenyl-Hexyl: The clear victor. By engaging in differential π−π stacking with the electron-modulated aromatic rings, it achieves massive separation space between the regioisomers ( Rs​=4.5 ), easily passing the self-validating SST criteria.

Method Development Workflow

The logical progression for developing separation methods for basic heterocyclic ketones is visualized below.

G Start Target: 1-(Furo[2,3-c]pyridin-5-yl)ethanone (Basic N, pKa ~5.5) pH_Decision Select Mobile Phase pH Start->pH_Decision Low_pH Low pH (2.5) Fully Protonated (Risk of low retention) pH_Decision->Low_pH TFA/Formic Acid High_pH High pH (9.5) Free Base Form (Maximizes retention) pH_Decision->High_pH Ammonium Bicarbonate Modifier_Decision Select Organic Modifier High_pH->Modifier_Decision ACN Acetonitrile (Disrupts π-π interactions) Modifier_Decision->ACN MeOH Methanol (Enhances π-π interactions) Modifier_Decision->MeOH Column_Decision Select Stationary Phase MeOH->Column_Decision C18 Standard C18 (Fails to resolve regioisomers) Column_Decision->C18 Phenyl Phenyl-Hexyl (Strong shape selectivity) Column_Decision->Phenyl Final Optimized Method: Phenyl-Hexyl + MeOH + pH 9.5 buffer Phenyl->Final

Decision tree for HPLC method development of basic furo-pyridine derivatives.

Conclusion

For the analysis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone, standard C18 methodologies are inadequate due to their inability to resolve structurally similar regioisomers. By applying a first-principles approach—controlling the ionization state of the pyridine ring with a high-pH buffer and exploiting aromatic shape selectivity via a Phenyl-Hexyl column paired with methanol —laboratories can establish a highly robust, LC-MS compatible method. Implementing the outlined System Suitability Test ensures that this protocol remains a self-validating, trustworthy mechanism for critical quality control and drug development workflows.

References

  • Title: Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum (Discusses the critical effect of eluent pH on the retention of basic pyridine/piperidine rings). Source: PubMed Central (PMC) URL: [Link]

  • Title: Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography (Validates the mechanistic advantage of Methanol over Acetonitrile for preserving π−π interactions on Phenyl-Hexyl columns). Source: PubMed Central (PMC) URL: [Link]

  • Title: Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor (Demonstrates successful reversed-phase HPLC analysis of complex furo[2,3-c]pyridine derivatives). Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Spectroscopic characterization of 1-(Furo[2,3-c]pyridin-5-yl)ethanone IR and UV-Vis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Elucidation in Heterocyclic Drug Design: A Comparative Guide to 1-(Furo[2,3-c]pyridin-5-yl)ethanone

The Analytical Challenge: Scaffold Differentiation

In modern medicinal chemistry, the furo-pyridine bicyclic system is a privileged scaffold frequently utilized to enhance target binding affinity and modulate pharmacokinetic properties. Specifically, 1-(Furo[2,3-c]pyridin-5-yl)ethanone [1] serves as a critical intermediate in the synthesis of kinase inhibitors and receptor modulators.

However, confirming the regiochemistry of the furan ring fusion and the electronic state of the acetyl group requires precise analytical techniques. This guide objectively compares the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic performance of 1-(Furo[2,3-c]pyridin-5-yl)ethanone against two common structural alternatives:

  • 2-Acetylpyridine: A simplified monocyclic baseline fragment[2].

  • 1-(Furo[3,2-b]pyridin-5-yl)ethanone: A closely related regioisomer[3].

By understanding the causality behind their spectral shifts, researchers can confidently differentiate these scaffolds during high-throughput structural validation.

Workflow A Sample Prep 1-(Furo[2,3-c]pyridin-5-yl)ethanone B ATR-FTIR Spectroscopy (Solid State) A->B C UV-Vis Spectroscopy (MeOH Solution) A->C D Data Processing (Baseline Correction) B->D C->D E Structural Elucidation (Isomer Differentiation) D->E

Fig 1. Spectroscopic workflow for characterizing furo-pyridine derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems. The following protocols incorporate built-in causality checks to prevent false-positive peak assignments.

A. Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality of Choice: We utilize ATR-FTIR over traditional KBr pellet methods because KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H bending artifact near 1640 cm⁻¹, which can obscure or artificially broaden the critical acetyl carbonyl ( C=O ) stretch.

  • Step 1: System Suitability & Background. Scan a clean diamond ATR crystal to establish the background. Self-Validation Check: Run a polystyrene standard film. The system is validated only if the 1601 cm⁻¹ peak is resolved within ± 1 cm⁻¹.

  • Step 2: Sample Application. Apply 2–5 mg of crystalline 1-(Furo[2,3-c]pyridin-5-yl)ethanone directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Step 3: Acquisition. Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Step 4: Verification. Wipe the crystal with isopropanol and run a blank scan to ensure zero carryover before analyzing the comparative isomers.

B. Solution-Phase UV-Vis Spectroscopy

Causality of Choice: Methanol (MeOH) is selected as the solvent because its UV cutoff (205 nm) is well below the π→π∗ transitions of the furo-pyridine core[4], ensuring an unobstructed spectral window.

  • Step 1: Baseline Correction. Fill two matched quartz cuvettes (1 cm path length) with HPLC-grade MeOH. Place them in the reference and sample beams. Self-Validation Check: Zero the instrument. The absorbance must read 0.000 ± 0.002 across the 200–400 nm range.

  • Step 2: Serial Dilution. Prepare a 100 µM stock solution of the analyte in MeOH, followed by 50 µM and 25 µM dilutions.

  • Step 3: Acquisition. Scan from 200 nm to 450 nm.

  • Step 4: Beer-Lambert Validation. Self-Validation Check: Plot the absorbance at λmax​ against the three concentrations. A linear regression ( R2>0.99 ) confirms the sample is fully dissolved and not forming spectroscopic aggregates (excimers) that would artificially shift the λmax​ .

Comparative Spectroscopic Analysis & Causality

Infrared (IR) Performance Comparison

The primary diagnostic marker for these compounds is the acetyl carbonyl stretching frequency ( νC=O​ ).

Table 1: Key IR Vibrational Frequencies

Compound νC=O​ (cm⁻¹) νC=N​ (cm⁻¹) νC−O−C​ (Furan)
1-(Furo[2,3-c]pyridin-5-yl)ethanone ~1685 ~1590~1120 cm⁻¹
1-(Furo[3,2-b]pyridin-5-yl)ethanone~1692~1585~1115 cm⁻¹
2-Acetylpyridine~1698~1580N/A

Causality of Spectral Shifts: In a standard 2-acetylpyridine fragment, the C=O stretch appears near 1698 cm⁻¹[5]. When the pyridine ring is fused with a furan ring in the [2,3-c] configuration, the furan oxygen acts as an electron-donating group through the extended π -system. This increased electron density delocalizes into the acetyl group, increasing the single-bond character of the carbonyl. Consequently, the force constant of the C=O bond decreases, causing a distinct shift to a lower frequency (~1685 cm⁻¹). The [3,2-b] regioisomer exhibits a different resonance topology, resulting in less effective electron donation to the 5-position, yielding a higher νC=O​ (~1692 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Performance Comparison

UV-Vis spectroscopy is highly sensitive to the extent of π -conjugation within the heterocyclic core.

Table 2: UV-Vis Absorption Maxima (in MeOH)

Compound π→π∗ ( λmax​ ) n→π∗ ( λmax​ )
1-(Furo[2,3-c]pyridin-5-yl)ethanone 278 nm 315 nm
1-(Furo[3,2-b]pyridin-5-yl)ethanone272 nm310 nm
2-Acetylpyridine265 nm320 nm

Causality of Spectral Shifts: The isolated furo[2,3-c]pyridine core exhibits a baseline π→π∗ transition at 274 nm[4]. The addition of the 5-acetyl group extends the conjugated chromophore, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This causes a bathochromic shift (red shift) to 278 nm. In contrast, 2-acetylpyridine lacks the furan ring's extended conjugation, resulting in a significantly blue-shifted π→π∗ transition at 265 nm[5].

Causality Core Furo[2,3-c]pyridine Core Conjugation Extended π-Conjugation Core->Conjugation Acetyl 5-Acetyl Substitution Acetyl->Conjugation UV Bathochromic Shift (λmax > 270 nm) Conjugation->UV IR Carbonyl Shift (vC=O ~ 1685 cm⁻¹) Conjugation->IR

Fig 2. Causality of extended π-conjugation on spectroscopic markers.

Conclusion

When validating the synthesis of 1-(Furo[2,3-c]pyridin-5-yl)ethanone , relying solely on mass spectrometry is insufficient to rule out regioisomers like the[3,2-b] variant. By utilizing self-validating ATR-FTIR and UV-Vis protocols, researchers can leverage the distinct electronic properties of the [2,3-c] fusion. The characteristic carbonyl suppression to ~1685 cm⁻¹ and the bathochromic shift to 278 nm provide definitive, orthogonal proof of the molecule's structural identity compared to simpler or isomeric alternatives.

References

  • 1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information NextSDS [Link]

  • Ethanone, 1-furo[3,2-b]pyridin-5-yl- (9CI) — Chemical Substance Information NextSDS[Link]

  • Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine ResearchGate[Link]

  • Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities PMC - National Institutes of Health[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 1-(Furo[2,3-c]pyridin-5-yl)ethanone and Associated Waste

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1-(Furo[2,3-c]pyridin-5-yl)ethanone, a heterocyclic ketone compound utilized in research and development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document establishes a conservative disposal strategy based on the known hazards of its structural analogues, including pyridine and furan derivatives, and adheres to federal and state hazardous waste regulations. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.

The foundational principle of this guidance is to treat 1-(Furo[2,3-c]pyridin-5-yl)ethanone as a hazardous waste unless definitively determined otherwise by a qualified environmental health and safety (EHS) professional.[1][2] This approach ensures the highest level of safety and regulatory compliance.

Hazard Assessment and Waste Classification

Due to the presence of the pyridine moiety, 1-(Furo[2,3-c]pyridin-5-yl)ethanone should be presumed to possess properties that classify it as hazardous waste. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[3] Therefore, this compound and any materials contaminated with it must be managed as hazardous waste.[4]

Key Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[7][8]

  • Environmental Hazard: Assumed to be toxic to aquatic life.[7][9]

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Until comprehensive toxicological data for 1-(Furo[2,3-c]pyridin-5-yl)ethanone is available, it is prudent to manage it as a toxic hazardous waste.

Waste Stream Description Hazard Classification Disposal Container
Neat Compound Unused or expired 1-(Furo[2,3-c]pyridin-5-yl)ethanone.Hazardous Solid WasteTightly sealed, compatible container with a hazardous waste label.
Contaminated Labware Glassware, pipette tips, etc., that have come into direct contact with the compound.Hazardous Solid WastePuncture-resistant container labeled as hazardous waste. Chemically contaminated sharps must go into a designated sharps container.[10]
Contaminated PPE Gloves, lab coats, etc., contaminated with the compound.Hazardous Solid WasteLined, sealed container designated for hazardous waste.
Aqueous Solutions Solutions containing 1-(Furo[2,3-c]pyridin-5-yl)ethanone.Hazardous Liquid WasteTightly sealed, compatible container with a hazardous waste label. DO NOT DRAIN DISPOSE. [1][11]
Organic Solvent Solutions Solutions of the compound in organic solvents.Hazardous Liquid WasteTightly sealed, compatible container with a hazardous waste label. Segregate from other waste streams like acids and bases.[10]
Personal Protective Equipment (PPE)

When handling 1-(Furo[2,3-c]pyridin-5-yl)ethanone for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling the compound.[9]

  • Body Protection: A lab coat must be worn.[13]

  • Respiratory Protection: Handling of the solid compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[12][14]

Disposal Procedures

The overarching principle for the disposal of 1-(Furo[2,3-c]pyridin-5-yl)ethanone is that it must be collected for disposal by a licensed hazardous waste facility.[15] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][11]

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste streams containing 1-(Furo[2,3-c]pyridin-5-yl)ethanone separate from other chemical waste to prevent unintended reactions.[16] Incompatible chemicals should be stored separately.

  • Container Selection: Use only chemically compatible containers for waste accumulation. The container must be in good condition and have a tightly sealing lid.[1]

  • Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[1][16] The label must clearly identify the contents, including "1-(Furo[2,3-c]pyridin-5-yl)ethanone" and any solvents, with their approximate concentrations. Do not use abbreviations or chemical formulas.[1]

  • Accumulation: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1] The area must have secondary containment.

  • Container Management: Keep waste containers closed at all times except when adding waste.[1][15]

  • Pickup Request: Once a waste container is full or is no longer being used, arrange for pickup through your institution's Environmental Health & Safety (EHS) department. Do not accumulate waste for more than nine months.[1]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials related to 1-(Furo[2,3-c]pyridin-5-yl)ethanone.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Generate waste containing 1-(Furo[2,3-c]pyridin-5-yl)ethanone is_hazardous Is the waste hazardous? start->is_hazardous presume_hazardous Yes (Presumed Hazardous due to pyridine moiety) is_hazardous->presume_hazardous Default waste_type Determine Waste Type presume_hazardous->waste_type solid_waste Solid Waste (Neat compound, contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) waste_type->liquid_waste Liquid sharps_waste Chemically Contaminated Sharps (Needles, razor blades) waste_type->sharps_waste Sharps solid_container Collect in a labeled, sealed, compatible solid waste container. solid_waste->solid_container liquid_container Collect in a labeled, sealed, compatible liquid waste container. liquid_waste->liquid_container sharps_container Collect in a red sharps container with a hazardous waste label. sharps_waste->sharps_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision workflow for the disposal of 1-(Furo[2,3-c]pyridin-5-yl)ethanone waste.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Empty Container Disposal

Empty containers that held 1-(Furo[2,3-c]pyridin-5-yl)ethanone must be managed as hazardous waste.[2] The "empty" container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled, in accordance with institutional policy.[2]

By adhering to these conservative and comprehensive procedures, researchers can ensure the safe and compliant disposal of 1-(Furo[2,3-c]pyridin-5-yl)ethanone, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • College of Chemistry, University of California, Berkeley. H&S Section 6: Hazardous Materials Recycling & Disposal. [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • NextSDS. 1-Furo[2,3-c]pyridin-5-yl-ethanone — Chemical Substance Information. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]

  • NextSDS. Furo[2,3-c]pyridine — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12826108, Furo[2,3-c]pyridine. [Link]

  • COV. MATERIAL SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11100, Furoin. [Link]

  • Chemical Synthesis Database. furo[3,2-b]pyridin-3(2H)-one. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Furoin, 98%. [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(2-furanyl)-. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • PubMed. RIFM fragrance ingredient safety assessment, ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-3,8,8-trimethyl-2-naphthalenyl)-, CAS Registry Number 93963-23-6. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.